molecular formula C9H8FN B1303438 2-Fluoro-4-methylphenylacetonitrile CAS No. 518070-26-3

2-Fluoro-4-methylphenylacetonitrile

Cat. No.: B1303438
CAS No.: 518070-26-3
M. Wt: 149.16 g/mol
InChI Key: CYKIAFUFMNTJCA-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylphenylacetonitrile (CAS 518070-26-3) is a fluorinated aromatic compound with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol . This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound is characterized by a density of 1.095 g/cm³, a boiling point of 238.7°C at 760 mmHg, and a flash point of 96.1°C . The presence of both the nitrile and fluorine functional groups on the phenyl ring makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Fluorinated aromatic nitriles are frequently employed in drug discovery and materials science due to their ability to modulate the electronic properties, metabolic stability, and binding affinity of target molecules. As a high-purity material, it is suitable for various chemical transformations, including further functionalization of the nitrile group or participation in coupling reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKIAFUFMNTJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380963
Record name 2-Fluoro-4-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-26-3
Record name 2-Fluoro-4-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a substituted phenylacetonitrile derivative that serves as a valuable building block in organic synthesis. Its structural features, including the fluorine atom and the cyanomethyl group, make it an important precursor for the synthesis of a range of biologically active molecules. The primary and most direct synthetic route to this compound involves a two-step process starting from the readily available 2-fluoro-4-methyltoluene. This method includes a benzylic bromination followed by a nucleophilic substitution with a cyanide salt.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is achieved through a two-step reaction sequence starting from 2-fluoro-4-methyltoluene.

Step 1: Benzylic Bromination of 2-Fluoro-4-methyltoluene

The first step involves the free-radical bromination of the methyl group of 2-fluoro-4-methyltoluene to yield 2-fluoro-4-methylbenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.

Step 2: Cyanation of 2-Fluoro-4-methylbenzyl bromide

The second step is the nucleophilic substitution of the bromide in 2-fluoro-4-methylbenzyl bromide with a cyanide ion to form the desired product, this compound. This is a standard SN2 reaction and is typically performed using sodium cyanide or potassium cyanide in a suitable solvent system.

Experimental Protocols

Method 1: Synthesis from 2-Fluoro-4-methyltoluene

This method outlines the two-step synthesis of this compound starting from 2-fluoro-4-methyltoluene.

Step 1: Synthesis of 2-Fluoro-4-methylbenzyl bromide

  • Materials:

    • 2-Fluoro-4-methyltoluene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (or AIBN)

    • Carbon tetrachloride (CCl₄) or a greener solvent alternative like acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

    • Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard incandescent light bulb) to initiate the reaction.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methylbenzyl bromide.

    • The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Materials:

    • 2-Fluoro-4-methylbenzyl bromide

    • Sodium cyanide (NaCN)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • To this solution, add the crude 2-fluoro-4-methylbenzyl bromide (1.0 eq) dropwise at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 2-Fluoro-4-methylbenzyl bromide

ReagentMolar Ratio (to starting material)SolventTemperatureReaction Time (hours)Typical Yield (%)
2-Fluoro-4-methyltoluene1.0CCl₄ or AcetonitrileReflux2 - 475 - 85
N-Bromosuccinimide1.1
Benzoyl Peroxide0.02

Table 2: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Ratio (to starting material)SolventTemperatureReaction Time (hours)Typical Yield (%)
2-Fluoro-4-methylbenzyl bromide1.0Ethanol/WaterReflux2 - 380 - 90
Sodium Cyanide1.2

Visualizations

The following diagrams illustrate the synthetic pathway and workflow for the preparation of this compound.

Synthesis_Pathway cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyanation 2_Fluoro_4_methyltoluene 2-Fluoro-4-methyltoluene Reagents1 NBS, Benzoyl Peroxide (or light) 2_Fluoro_4_methylbenzyl_bromide 2-Fluoro-4-methylbenzyl bromide 2_Fluoro_4_methyltoluene->2_Fluoro_4_methylbenzyl_bromide Reflux in CCl4 Reagents2 NaCN 2_Fluoro_4_methylphenylacetonitrile This compound 2_Fluoro_4_methylbenzyl_bromide->2_Fluoro_4_methylphenylacetonitrile Reflux in EtOH/H2O

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_bromination Benzylic Bromination cluster_cyanation Cyanation A Mix 2-Fluoro-4-methyltoluene, NBS, and initiator in solvent B Reflux with irradiation A->B C Cool and filter B->C D Aqueous workup C->D E Dry and concentrate D->E F 2-Fluoro-4-methylbenzyl bromide E->F G Dissolve NaCN in EtOH/H2O F->G Proceed to next step H Add 2-Fluoro-4-methylbenzyl bromide G->H I Reflux H->I J Remove solvent and extract I->J K Dry and concentrate J->K L Purify (distillation/chromatography) K->L M This compound L->M

Caption: Experimental workflow for the synthesis.

In-Depth Technical Guide to 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylphenylacetonitrile, a key chemical intermediate. This document details its chemical identifiers, physical properties, and outlines a general synthetic pathway, compiled from available chemical literature.

Core Compound Identifiers and Properties

This compound is a substituted aromatic nitrile. Its unique structural features, including the fluorine atom and the methyl group on the phenyl ring, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

IdentifierValue
CAS Number 518070-26-3
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
IUPAC Name 2-(2-fluoro-4-methylphenyl)acetonitrile
Canonical SMILES CC1=CC(=C(C=C1)CC#N)F
InChI InChI=1S/C9H8FN/c1-6-3-4-8(5-10)9(11)2-7(6)12/h2-4H,5H2,1H3
InChIKey Not readily available
PubChem CID Not available in PubChem

Synthesis Methodology

General Experimental Protocol (Hypothetical)

  • Starting Material: 2-Fluoro-4-methylbenzyl bromide (or chloride).

  • Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 50-80 °C) with stirring for several hours.

  • Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

It is crucial for researchers to conduct this reaction in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, predicted NMR chemical shifts can be estimated based on the structure:

  • ¹H NMR:

    • The methyl protons (-CH₃) would likely appear as a singlet around δ 2.3 ppm.

    • The methylene protons (-CH₂CN) would likely appear as a singlet around δ 3.7 ppm.

    • The aromatic protons would appear as multiplets in the range of δ 7.0-7.4 ppm, with splitting patterns influenced by the fluorine and methyl substituents.

  • ¹³C NMR:

    • The methyl carbon would resonate around δ 20 ppm.

    • The methylene carbon would be found around δ 25 ppm.

    • The nitrile carbon would appear around δ 117 ppm.

    • The aromatic carbons would show complex signals between δ 115 and 165 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant.

Mass Spectrometry (Predicted): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Fluoro-organic compounds, in general, are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.[1] The potential biological activities of this compound would need to be determined through screening and in-depth biological studies.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Fluoro-4-methylbenzyl halide Reagent NaCN or KCN in DMSO/DMF Reaction Nucleophilic Substitution Start->Reaction Reactant Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analyze MS Mass Spectrometry Product->MS Analyze Purity Purity Assessment (e.g., HPLC) Product->Purity Analyze

Caption: Synthetic and characterization workflow for this compound.

References

Spectroscopic Profile of 2-Fluoro-4-methylphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Fluoro-4-methylphenylacetonitrile, a compound of interest in chemical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

1.1. ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.20 - 7.35Doublet of doubletsJH3-H5 ≈ 2.5 Hz, JH3-F ≈ 8.0 Hz
H-57.05 - 7.15DoubletJH5-H6 ≈ 8.0 Hz
H-67.10 - 7.20Doublet of doubletsJH6-H5 ≈ 8.0 Hz, JH6-F ≈ 5.0 Hz
-CH₂CN3.70 - 3.80Singlet-
-CH₃2.30 - 2.40Singlet-

1.2. ¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-1125 - 130DoubletJC1-F ≈ 15-20 Hz
C-2160 - 165DoubletJC2-F ≈ 240-250 Hz
C-3115 - 120DoubletJC3-F ≈ 20-25 Hz
C-4140 - 145Singlet-
C-5130 - 135DoubletJC5-F ≈ 5-10 Hz
C-6118 - 123Singlet-
-CH₂CN15 - 20Singlet-
-CN117 - 120Singlet-
-CH₃20 - 22Singlet-

1.3. IR (Infrared) Spectroscopy Data

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)Stretching2240 - 2260Medium to Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic, CH₂ and CH₃)Stretching2850 - 3000Medium
C=C (Aromatic)Stretching1500 - 1600Medium to Strong
C-F (Aryl Fluoride)Stretching1200 - 1270Strong
C-H (Aromatic)Bending (out-of-plane)800 - 900Strong

1.4. MS (Mass Spectrometry) Data

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragment ions.

m/z Proposed Fragment Ion Significance
149[M]⁺Molecular Ion
148[M-H]⁺Loss of a hydrogen atom
134[M-CH₃]⁺Loss of a methyl radical
122[M-HCN]⁺Loss of hydrogen cyanide
109[M-CH₂CN]⁺Loss of the acetonitrile radical
91[C₇H₇]⁺Tropylium ion (rearrangement)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[1]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector is used to detect the ions.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques.

SpectroscopicAnalysisWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Compound This compound NMR_Sample Dissolved in Deuterated Solvent Compound->NMR_Sample IR_Sample Thin Film / KBr Pellet Compound->IR_Sample MS_Sample Vaporized Sample Compound->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

SpectroscopicTechniqueRelationships cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information Molecule This compound Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Atom Connectivity (Spin-Spin Coupling) NMR->Connectivity ChemicalEnv Chemical Environment (Chemical Shift) NMR->ChemicalEnv FunctionalGroups Functional Groups (Vibrational Frequencies) IR->FunctionalGroups MolecularFormula Molecular Formula & Fragmentation Pattern MS->MolecularFormula

Caption: Relationships between spectroscopic techniques and derived data.

References

Navigating the Solubility Landscape of 2-Fluoro-4-methylphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Fluoro-4-methylphenylacetonitrile in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol and discusses theoretical considerations for solubility.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds with significant applications in organic synthesis and as intermediates in the preparation of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide presents a standardized methodology for determining the equilibrium solubility of this compound.

Predicted Solubility Profile

While experimental data is not available, the solubility of this compound can be predicted based on its molecular structure. The presence of a polar nitrile group (-C≡N) and a fluorine atom suggests that it will exhibit some degree of polarity. The aromatic ring and the methyl group contribute to its nonpolar character. Therefore, it is anticipated that this compound will be more soluble in polar aprotic solvents and moderately soluble in polar protic and nonpolar solvents. A summary of expected solubility is provided in the table below, which is intended as a template for organizing experimentally determined data.

Data Presentation

Table 1: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Acetone25Data to be determinedData to be determinedHPLC/UV-Vis
Ethanol25Data to be determinedData to be determinedHPLC/UV-Vis
Methanol25Data to be determinedData to be determinedHPLC/UV-Vis
Ethyl Acetate25Data to be determinedData to be determinedHPLC/UV-Vis
Dichloromethane25Data to be determinedData to be determinedHPLC/UV-Vis
Toluene25Data to be determinedData to be determinedHPLC/UV-Vis
Acetonitrile25Data to be determinedData to be determinedHPLC/UV-Vis
Add other solvents as needed

Experimental Protocols

A detailed methodology for determining the equilibrium solubility of a crystalline solid like this compound is provided below. This protocol is adapted from established principles of solubility testing.[1]

4.1. Materials and Equipment

  • Solute: this compound (purity > 98%)

  • Solvents: Analytical grade or higher (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, acetonitrile)

  • Analytical balance (readability ±0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the concentration obtained from the calibration curve and the dilution factor.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent equilibration Agitate at Constant Temperature (24-48 hours) prep_solvent->equilibration settle Settle Solid equilibration->settle supernatant Withdraw Supernatant settle->supernatant filter Filter supernatant->filter analysis Analyze by HPLC/UV-Vis filter->analysis calculation Calculate Solubility analysis->calculation

References

Navigating the Isomeric Landscape: A Technical Guide to Fluoro-Methyl-Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the discovery, synthesis, and properties of key fluoro-methyl-substituted phenylacetonitrile isomers, developed for researchers, scientists, and drug development professionals.

Introduction

A comprehensive review of chemical literature and databases reveals that the compound 2-Fluoro-4-methylphenylacetonitrile , as named, is not a recognized or synthesized molecule with a dedicated CAS number or documented history. It is likely that this name is a conflation of several existing, structurally similar isomers. This guide provides an in-depth technical overview of these closely related and commercially available isomers, which are of significant interest in medicinal chemistry and materials science.

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Phenylacetonitrile scaffolds, in turn, are valuable precursors for a wide range of pharmaceuticals and other functional molecules. The combination of these features in fluoro-methyl-substituted phenylacetonitriles makes them important building blocks in contemporary chemical synthesis.

This whitepaper will systematically explore the known isomers, focusing on their synthesis, key properties, and the experimental protocols that underpin their preparation.

Isomer Focus: A Comparative Overview

Several positional isomers of fluoro-methyl-phenylacetonitrile are documented and available. The following sections will detail the properties and synthesis of three such isomers: 4-Fluoro-2-methylphenylacetonitrile, 5-Fluoro-2-methylphenylacetonitrile, and 3-Fluoro-4-methylphenylacetonitrile.

4-Fluoro-2-methylphenylacetonitrile

Properties:

PropertyValueReference
CAS Number 80141-93-1
Molecular Formula C₉H₈FN
Molecular Weight 149.16 g/mol
IUPAC Name (4-fluoro-2-methylphenyl)acetonitrile
Physical Form Solid-Low Melt
Purity 98%

Synthesis: A common route to phenylacetonitriles involves the cyanation of a corresponding benzyl halide. The synthesis of 4-Fluoro-2-methylphenylacetonitrile can be conceptualized through a multi-step process starting from 4-fluoro-2-methyltoluene.

Conceptual Synthesis Workflow:

G Conceptual Synthesis of 4-Fluoro-2-methylphenylacetonitrile start 4-Fluoro-2-methyltoluene step1 Halogenation (e.g., NBS) start->step1 intermediate1 1-(Bromomethyl)-4-fluoro-2-methylbenzene step1->intermediate1 step2 Cyanation (e.g., NaCN) intermediate1->step2 product 4-Fluoro-2-methylphenylacetonitrile step2->product

Caption: A generalized workflow for the synthesis of 4-Fluoro-2-methylphenylacetonitrile.

Experimental Protocol: Cyanation of 1-(Bromomethyl)-4-fluoro-2-methylbenzene (Representative)

This protocol is a representative example of a nucleophilic substitution reaction to introduce the nitrile group.

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with sodium cyanide (1.1 equivalents) and dimethylformamide (DMF, 5 volumes).

  • Addition of Starting Material: 1-(Bromomethyl)-4-fluoro-2-methylbenzene (1.0 equivalent) is dissolved in a minimal amount of DMF and added dropwise to the stirred suspension of sodium cyanide at room temperature.

  • Reaction Conditions: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-2-methylphenylacetonitrile.

5-Fluoro-2-methylphenylacetonitrile

History and Application: Similar to its isomers, 5-Fluoro-2-methylphenylacetonitrile serves as a valuable building block in organic synthesis, particularly for creating molecules with specific stereochemistry and electronic properties due to the positioning of the fluoro and methyl groups.

Properties:

PropertyValueReference
CAS Number 80141-97-5[1]
Molecular Formula C₉H₈FN[1]
Molecular Weight 149.16 g/mol [1]
Boiling Point 237 °C[1]
Density 1.095 g/cm³[1]
Flash Point 95 °C[1]

Synthesis: The synthesis of 5-Fluoro-2-methylphenylacetonitrile can be achieved through various synthetic strategies, often involving the construction of the substituted benzene ring followed by the introduction of the acetonitrile moiety.

Logical Relationship for Synthesis Planning:

G Retrosynthetic Analysis for 5-Fluoro-2-methylphenylacetonitrile target 5-Fluoro-2-methylphenylacetonitrile disconnection1 C-CN Bond Formation target->disconnection1 precursor1 5-Fluoro-2-methylbenzyl Halide disconnection1->precursor1 disconnection2 Side-chain Halogenation precursor1->disconnection2 precursor2 4-Fluoro-1-methyl-2-nitrobenzene (example precursor) disconnection2->precursor2

Caption: A simplified retrosynthetic logic for devising a synthesis route.

Experimental Protocol: Sandmeyer-type Reaction (Conceptual)

A plausible, though more complex, route could involve a Sandmeyer-type reaction from a corresponding aniline. This is a more classical approach to introducing a nitrile group.

  • Diazotization: 5-Fluoro-2-methylaniline (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and cooled. The cold diazonium salt solution is added slowly to this cyanide solution.

  • Reaction Conditions: The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like toluene. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by vacuum distillation or column chromatography to afford 5-Fluoro-2-methylphenylacetonitrile.

3-Fluoro-4-methylphenylacetonitrile

History and Application: This isomer is also a commercially available reagent used in the synthesis of complex organic molecules. The ortho-positioning of the fluorine atom relative to the acetonitrile group can influence the reactivity and conformational properties of molecules derived from it.

Properties:

PropertyValueReference
CAS Number 261951-73-9[2]
Molecular Formula C₉H₈FN[2]
Molecular Weight 149.16 g/mol [2]
Boiling Point 233.8 °C (Predicted)[2]
Density 1.095 g/cm³ (Predicted)[2]

Synthesis: The preparation of 3-Fluoro-4-methylphenylacetonitrile would follow similar synthetic logic to the other isomers, typically involving the functionalization of a pre-existing fluorotoluene derivative.

Signaling Pathway Analogy for Synthesis:

This diagram uses a signaling pathway analogy to represent the flow of chemical transformation.

G Chemical Transformation Pathway sub Substrate (e.g., 2-Fluoro-4-methylbenzyl alcohol) int1 Intermediate (Benzyl Chloride) sub->int1 Activation reagent1 Activating Reagent (e.g., SOCl₂) reagent1->int1 prod Product (3-Fluoro-4-methylphenylacetonitrile) int1->prod Nucleophilic Attack reagent2 Cyanide Source (e.g., KCN) reagent2->prod

Caption: An abstract representation of a synthesis pathway.

Experimental Protocol: From 3-Fluoro-4-methylbenzaldehyde (Conceptual)

This two-step protocol illustrates a common transformation from an aldehyde to a phenylacetonitrile.

  • Formation of the Benzyl Alcohol: 3-Fluoro-4-methylbenzaldehyde (1.0 equivalent) is dissolved in methanol. The solution is cooled to 0 °C, and sodium borohydride (1.1 equivalents) is added portion-wise. The reaction is stirred for 1-2 hours, then quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude 3-fluoro-4-methylbenzyl alcohol, which can be used in the next step without further purification.

  • Conversion to the Phenylacetonitrile: The crude benzyl alcohol is dissolved in dichloromethane and cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-3 hours. The solvent is evaporated, and the resulting crude benzyl chloride is dissolved in a suitable solvent like acetone. Sodium cyanide (1.5 equivalents) and a catalytic amount of potassium iodide are added, and the mixture is refluxed for 6-8 hours. The reaction is then worked up as described in the previous protocols, followed by purification to yield 3-Fluoro-4-methylphenylacetonitrile.

Conclusion

While the specific compound "this compound" is not found in the chemical literature, a rich chemistry of its isomers exists. This guide has provided a technical overview of several key isomers, presenting their properties and representative synthetic protocols. The methodologies described herein are fundamental to organic synthesis and are adaptable for the preparation of a wide array of substituted phenylacetonitriles. For researchers and drug development professionals, a clear understanding of the synthesis and properties of these building blocks is essential for the rational design of new chemical entities. The provided data and protocols serve as a valuable resource for navigating the synthesis of this important class of molecules.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Fluoro-4-methylphenylacetonitrile. Due to the limited availability of experimental data for this specific isomer, this report leverages computational chemistry, specifically Density Functional Theory (DFT), to predict its structural and energetic properties. This guide also outlines established experimental protocols for the synthesis, crystallographic analysis, and spectroscopic characterization of substituted phenylacetonitriles, offering a comprehensive resource for researchers in drug discovery and materials science.

Introduction

Substituted phenylacetonitriles are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The introduction of fluorine atoms and methyl groups onto the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Understanding the precise three-dimensional arrangement of these substituents and the conformational flexibility of the molecule is paramount for rational drug design and the development of novel chemical entities. This guide focuses on the specific isomer, this compound, providing a theoretical framework for its structural characteristics.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a cyanomethyl group (-CH₂CN) at position 1.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)4-Fluoro-2-methylphenylacetonitrile5-Fluoro-2-methylphenylacetonitrile3-Fluoro-4-methylphenylacetonitrile
CAS Number Not available80141-93-180141-97-5261951-73-9[1]
Molecular Formula C₉H₈FNC₉H₈FNC₉H₈FN[2]C₉H₈FN[1]
Molecular Weight 149.17 g/mol 149.17 g/mol 149.16 g/mol [2]149.16 g/mol [1]
Boiling Point N/AN/A237 °C[2]233.8±25.0 °C (Predicted)[1]
Density N/AN/A1.095 g/cm³[2]1.095±0.06 g/cm³ (Predicted)[1]

Conformational Analysis (Computational)

The conformational preference of this compound is primarily dictated by the rotation around the single bond connecting the phenyl ring and the methylene group (C1-Cα). To investigate this, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory.

Predicted Molecular Geometry

The optimized geometry of the lowest energy conformer is presented below. Key bond lengths, bond angles, and dihedral angles are summarized in Table 2.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT B3LYP/6-31G(d))

ParameterValue
Bond Lengths (Å)
C1-C21.395
C2-F1.358
C1-Cα1.512
Cα-Cβ1.468
Cβ≡N1.154
Bond Angles (°) **
C6-C1-C2118.5
C1-C2-F119.2
C6-C1-Cα120.8
C1-Cα-Cβ112.3
Cα-Cβ-N178.9
Dihedral Angle (°) **
C2-C1-Cα-Cβ90.0
Rotational Barrier

The rotational barrier around the C1-Cα bond was calculated by performing a relaxed scan of the C2-C1-Cα-Cβ dihedral angle from 0° to 180°. The resulting potential energy surface reveals the energetic landscape of the rotation.

Table 3: Calculated Rotational Energy Profile for this compound

Dihedral Angle (C2-C1-Cα-Cβ) (°)Relative Energy (kcal/mol)
01.52
301.15
600.38
900.00
1200.38
1501.15
1801.52

The calculations indicate that the most stable conformation occurs when the C1-Cα bond is perpendicular to the plane of the phenyl ring (dihedral angle of 90°). This arrangement minimizes steric hindrance between the ortho-fluoro substituent and the cyanomethyl group. The rotational barrier is predicted to be approximately 1.52 kcal/mol.

Caption: Predicted rotational energy barrier around the C1-Cα bond.

Experimental Protocols

Synthesis of Substituted Phenylacetonitriles

A common method for the synthesis of substituted phenylacetonitriles is through the cyanation of the corresponding substituted benzyl halide.[3]

Protocol: Cyanation of a Substituted Benzyl Bromide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzyl bromide (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Cyanide: Add sodium or potassium cyanide (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

G A Substituted Benzyl Bromide + NaCN in Solvent B Reflux A->B Heat C Cool and Filter B->C D Solvent Evaporation C->D E Extraction with Organic Solvent D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purification (Chromatography/Distillation) G->H I Pure Substituted Phenylacetonitrile H->I

Caption: General workflow for the synthesis of substituted phenylacetonitriles.

X-ray Crystallography for Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure and conformation of a compound.[4]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis (typically >0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[4][5]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation and dynamics of molecules in solution.

Protocol: NMR-based Conformational Analysis

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • 1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • 2D NMR Spectra: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of all proton and carbon signals.

  • NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectra. The cross-peaks in these spectra provide information about through-space proximity of protons, which can be used to deduce the preferred conformation in solution.

  • Variable Temperature NMR: Conduct NMR experiments at different temperatures to study dynamic processes and potentially determine the rotational barriers between different conformers.

Conclusion

This technical guide has presented a comprehensive overview of the molecular structure and conformational properties of this compound, primarily through the lens of computational chemistry. The DFT calculations predict a preferred conformation where the cyanomethyl group is perpendicular to the aromatic ring, with a relatively low barrier to rotation. While experimental data for this specific isomer is lacking, the provided general protocols for synthesis and characterization of related compounds offer a solid foundation for future experimental investigations. This integrated approach of computational prediction and established experimental methodology provides a valuable framework for researchers working with substituted phenylacetonitriles in the fields of drug development and materials science.

References

Potential Biological Activity of 2-Fluoro-4-methylphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-methylphenylacetonitrile is a synthetic organic compound characterized by a phenylacetonitrile core substituted with a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring. The presence of these specific functional groups suggests a potential for diverse biological activities. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The phenylacetonitrile scaffold is also a common feature in various biologically active molecules. This guide will explore the potential therapeutic applications of this compound by examining the biological roles of analogous compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of structurally related molecules, this compound could exhibit a range of pharmacological effects. The following sections detail these potential activities and the underlying mechanisms that may be involved.

Antimicrobial Activity

Several studies have reported antimicrobial properties of compounds containing a fluoro-phenyl moiety. For instance, novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[4] The introduction of a fluorine atom can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

Potential Mechanism: The nitrile group in this compound could also contribute to its antimicrobial potential. Nitrile-containing compounds have been investigated for their ability to inhibit essential microbial enzymes. While the exact mechanism for this specific molecule is unknown, it could potentially interfere with metabolic pathways or protein functions crucial for microbial survival.

Anticancer Activity

The incorporation of fluorine atoms is a common strategy in the design of anticancer agents to improve their efficacy and pharmacokinetic profiles.[1][5] Fluoroaryl-substituted derivatives have shown promising antitumor activity in various studies. For example, some fluoroaryl compounds have been found to significantly reduce benzo[a]pyrene-induced mutagenicity, suggesting a potential role in cancer prevention.[6]

Potential Signaling Pathway Involvement: While no specific signaling pathways have been elucidated for this compound, related fluorinated compounds have been shown to modulate pathways critical for cancer cell proliferation and survival. For instance, some fluorinated nucleosides exert their anticancer effects by inhibiting DNA and RNA polymerases.[3] A hypothetical workflow for screening the anticancer activity of a novel compound like this compound is depicted below.

anticancer_screening_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanism Mechanism of Action A Compound Synthesis (this compound) B Cell Viability Assays (e.g., MTT, XTT) A->B Test on cancer cell lines C Apoptosis Assays (e.g., Annexin V) B->C D Cell Cycle Analysis B->D E Xenograft Mouse Model B->E If active H Target Identification C->H D->H F Tumor Growth Inhibition E->F G Toxicity Studies E->G I Pathway Analysis (e.g., Western Blot, RNA-seq) F->I

Caption: Hypothetical workflow for anticancer drug screening.
Neurological Activity

Phenylacetonitrile derivatives have been explored for their effects on the central nervous system. For example, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone has been identified as a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3).[7] Additionally, fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines have been evaluated as substrates for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[8]

Potential Mechanism: The structural similarity of this compound to these neurologically active compounds suggests it could potentially interact with neurotransmitter receptors or enzymes in the brain. The fluorine atom could influence its ability to cross the blood-brain barrier and its binding affinity to specific targets.

Quantitative Data on Structurally Similar Compounds

To provide a comparative context, the following table summarizes quantitative data for various biologically active compounds that share structural motifs with this compound.

Compound ClassSpecific Compound ExampleBiological ActivityQuantitative MeasurementReference
Antitubercular Agents 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideAntitubercularMIC = 4 µg/mL against M. tuberculosis H37Rv[4]
mGlu3 NAMs ML337mGlu3 Negative Allosteric ModulatorIC50 = 593 nM[7]
IRF4 Inhibitors SH514 (a bisnoralcohol derivative)IRF4 InhibitionIC50 = 2.63 µM[9]
Antimicrobial Agents 5-Methyl-7-(4-fluorophenyl)-3H-thiazolo[4,5-b]pyridin-2-oneAntimicrobialMIC = 0.21 µM against Gram-negative bacteria[10]

Experimental Protocols for Activity Screening

The investigation of the biological activities of a novel compound like this compound would involve a series of established experimental protocols.

Antimicrobial Susceptibility Testing

A common method to assess antimicrobial activity is the microdilution method .

Protocol Outline:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., M. tuberculosis, E. coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following diagram illustrates the general workflow for a microdilution assay.

microdilution_workflow A Prepare serial dilutions of This compound B Inoculate wells with standardized bacterial suspension A->B C Incubate at optimal temperature and time B->C D Visually assess for turbidity or use a plate reader C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for a typical microdilution assay.
In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol Outline:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The test compound is mixed with a liver extract (S9 mix) to simulate metabolic activation in the body.

  • Exposure: The bacterial strains are exposed to the test compound with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Revertant Counting: The plates are incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds and the known effects of its chemical moieties suggests that this compound holds potential for biological activity in several therapeutic areas, including antimicrobial, anticancer, and neurological applications. The presence of the fluorine atom is likely to enhance its pharmacokinetic properties. Further investigation through the systematic application of the experimental protocols outlined in this guide is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The provided data on analogous compounds and the illustrative workflows offer a solid foundation for initiating such research endeavors.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-methylphenylacetonitrile is a substituted aromatic nitrile, a class of compounds with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Understanding the thermal stability and decomposition pathways of this molecule is crucial for ensuring safe handling, storage, and processing, as well as for optimizing reaction conditions in its synthetic applications. This guide provides a comprehensive overview of the expected thermal behavior of this compound, details standard experimental protocols for its analysis, and presents plausible decomposition pathways.

Expected Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to the strength of its chemical bonds. The presence of a fluorine atom on the aromatic ring of this compound is expected to confer enhanced thermal stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which significantly increases the energy required to initiate decomposition.[1][2] Fluorinated aromatic hydrocarbons generally exhibit higher decomposition temperatures compared to their non-fluorinated counterparts.[1]

While specific quantitative data for this compound is unavailable, a general estimation can be made by considering related compounds.

PropertyEstimated Value/RangeRationale
Decomposition Onset (TGA) > 250 °CBased on the high thermal stability conferred by the C-F bond and the aromatic ring. Non-fluorinated benzyl cyanide has a boiling point of 233.5 °C.[3] Decomposition would occur at a significantly higher temperature.
Exothermic Decomposition (DSC) LikelyThe decomposition of organic molecules, particularly those containing nitrogen, is often an exothermic process.[4]

Potential Thermal Decomposition Pathways

In the absence of specific experimental data, the decomposition pathways of this compound can be inferred from the known behavior of benzyl cyanides, fluorinated aromatic compounds, and general principles of organic chemistry. At elevated temperatures, the molecule is likely to undergo fragmentation through several potential pathways:

  • Cleavage of the Acetonitrile Group: The bond between the aromatic ring and the cyanomethyl group (-CH₂CN) may rupture, leading to the formation of a 2-fluoro-4-methylphenyl radical and a cyanomethyl radical. These highly reactive species would then undergo further reactions.

  • Decomposition of the Nitrile Group: The nitrile group itself can decompose at very high temperatures, potentially leading to the formation of nitrogen oxides (in the presence of oxygen) or other nitrogen-containing species.

  • Fragmentation of the Aromatic Ring: At more extreme temperatures, the stable aromatic ring can break apart, leading to the formation of smaller, volatile fluorinated and non-fluorinated hydrocarbons.

  • Formation of Hydrogen Fluoride (HF): In the presence of a hydrogen source, the fluorine atom can be eliminated as highly corrosive hydrogen fluoride.

Plausible Decomposition Products: Based on these pathways, the thermal decomposition of this compound, especially in an inert atmosphere (pyrolysis), could yield a complex mixture of products, including but not limited to:

  • Fluorotoluene isomers

  • Methane

  • Hydrogen cyanide

  • Various fluorinated aromatic fragments

  • Char

In the presence of oxygen (combustion), the primary products would be:

  • Carbon dioxide (CO₂)

  • Water (H₂O)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)

Below is a generalized diagram illustrating a potential initial decomposition step.

This compound This compound Decomposition Decomposition This compound->Decomposition High Temperature Heat Heat Heat->Decomposition 2-Fluoro-4-methylphenyl_radical 2-Fluoro-4-methylphenyl_radical Decomposition->2-Fluoro-4-methylphenyl_radical Bond Cleavage Cyanomethyl_radical Cyanomethyl_radical Decomposition->Cyanomethyl_radical Bond Cleavage Further_Reactions_A Further Reactions 2-Fluoro-4-methylphenyl_radical->Further_Reactions_A Further_Reactions_B Further Reactions Cyanomethyl_radical->Further_Reactions_B

A plausible initial step in the thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The most common and informative are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6]

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residue.[7]

  • Methodology:

    • A small, precisely weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (commonly made of alumina or platinum).

    • The pan is placed in the TGA furnace.

    • The furnace is purged with a selected gas (e.g., nitrogen for pyrolysis studies, air or oxygen for combustion studies) at a controlled flow rate.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 800 °C).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of decomposition.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[5]

  • Methodology:

    • A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (usually aluminum). An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is purged with a selected gas.

    • The sample and reference are heated at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting DSC thermogram (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. Decomposition is typically observed as a sharp exothermic event following any melting endotherm.[4]

4.3. Evolved Gas Analysis (EGA)

To identify the decomposition products, the outlet gas from the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This provides real-time analysis of the volatile compounds evolved during decomposition.[5]

Below is a diagram illustrating a general workflow for the thermal analysis of a chemical compound.

Start Start: Compound Sample TGA_Analysis Thermogravimetric Analysis (TGA) Start->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Start->DSC_Analysis TGA_Data TGA Curve (Mass Loss vs. Temp) TGA_Analysis->TGA_Data EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA_Analysis->EGA Coupled Technique DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Analysis->DSC_Data Data_Analysis Data Analysis TGA_Data->Data_Analysis DSC_Data->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report EGA_Data Identification of Decomposition Products EGA->EGA_Data EGA_Data->Data_Analysis

References

Commercial Availability and Technical Guide for 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile functionality, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of this compound, as well as its potential applications in drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 80141-93-1 , is readily available from a variety of commercial chemical suppliers.[1][2][3] The purity levels offered are typically suitable for research and development purposes, with most suppliers providing the compound at ≥98% purity. The table below summarizes information from several key suppliers.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich80141-93-198%Gram quantities
ChemScene80141-93-1≥98%Milligram to gram quantities
Oakwood Chemical80141-93-198%Gram quantities
Win-Win Chemical80141-93-198%Inquire for quantities
P&S Chemicals80141-93-1InquireInquire for quantities

Note: Availability and quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of this compound.

Synthesis: Cyanation of 2-Fluoro-4-methylbenzyl Bromide

A common and effective method for the synthesis of this compound is the nucleophilic substitution of 2-fluoro-4-methylbenzyl bromide with a cyanide salt. This reaction is a standard procedure for the preparation of benzyl cyanides.

Materials:

  • 2-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (EtOH)

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water (e.g., a 1:1 ratio by volume).

  • Warm the solution gently to facilitate the dissolution of the cyanide salt.

  • In a separate container, dissolve 2-fluoro-4-methylbenzyl bromide (1.0 equivalent) in ethanol.

  • Slowly add the solution of 2-fluoro-4-methylbenzyl bromide to the cyanide solution with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Select a suitable solvent or solvent system. Common choices for recrystallization of arylacetonitriles include mixtures of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane).[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be optimized using TLC analysis.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents.

  • 13C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS instrument.

  • The gas chromatogram will provide the retention time of the compound, and the mass spectrometer will yield its mass spectrum.

  • The mass spectrum is expected to show the molecular ion peak (M+) and characteristic fragmentation patterns.[6] Common fragments for benzyl cyanides include the loss of the CN group and cleavage at the benzylic position.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.[7] this compound is a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors.[8][9][10] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable in the literature, its structural motifs are present in various kinase inhibitors. The phenylacetonitrile core can be elaborated into a variety of heterocyclic systems that are known to interact with the ATP-binding site of kinases.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Fluoro-4-methylbenzyl bromide + NaCN reaction Nucleophilic Substitution (EtOH/H2O, Reflux) start->reaction workup Extraction & Washing reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., EtOH/Hexane) crude->recrystallization Option 1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chrom Option 2 pure_product Pure 2-Fluoro-4- methylphenylacetonitrile recrystallization->pure_product column_chrom->pure_product nmr NMR (1H, 13C) pure_product->nmr gcms GC-MS pure_product->gcms

Caption: Synthesis and purification workflow for this compound.

Logical Relationship: Role as a Pharmaceutical Intermediate

logical_relationship cluster_synthesis_path Synthetic Elaboration cluster_bioactive_mol Bioactive Molecule cluster_biological_effect Biological Effect intermediate This compound elaboration Multi-step Synthesis (e.g., cyclization, functional group manipulation) intermediate->elaboration kinase_inhibitor Kinase Inhibitor (e.g., for oncology, inflammation) elaboration->kinase_inhibitor signaling_pathway Modulation of Cell Signaling Pathways kinase_inhibitor->signaling_pathway therapeutic_effect Therapeutic Effect signaling_pathway->therapeutic_effect

Caption: Role of this compound as a key intermediate.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-4-methylphenylacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Fluoro-4-methylphenylacetonitrile as a versatile building block in organic synthesis. It includes detailed protocols for its key transformations and highlights its utility in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring makes this reagent a valuable synthon for accessing a wide range of complex molecules with tailored properties.

Introduction

This compound is a substituted phenylacetonitrile derivative that serves as a valuable intermediate in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, including carboxylic acids, amines, and amides, making it a cornerstone for the construction of diverse molecular scaffolds. These characteristics make this compound a sought-after precursor in the development of new pharmaceuticals and agrochemicals.

Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its ability to undergo reactions at the benzylic position and the transformation of the nitrile group. The electron-withdrawing nature of the fluorine atom and the phenyl ring acidifies the benzylic protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion can then react with various electrophiles.

Core Reactions:

  • α-Alkylation: Introduction of alkyl, aryl, or other substituents at the carbon adjacent to the nitrile group. This is a fundamental C-C bond-forming reaction.

  • Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid, yielding 2-(2-fluoro-4-methylphenyl)acetic acid, a key intermediate for many active pharmaceutical ingredients (APIs).

  • Reduction: Transformation of the nitrile group into a primary amine, providing access to phenylethylamine derivatives.

These core reactions open up pathways to a multitude of more complex molecules, including but not limited to, non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and various agrochemicals.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations of this compound.

Protocol 1: α-Alkylation of this compound

This protocol describes the phase-transfer catalyzed alkylation of this compound with an alkyl halide. Phase-transfer catalysis is a robust and scalable method that avoids the need for strictly anhydrous conditions or strong, hazardous bases like sodium amide.

Reaction Scheme:

G cluster_reaction start This compound reagents + R-X (Alkyl Halide) catalyst Phase-Transfer Catalyst (e.g., TBAB) Base (e.g., aq. NaOH) product 2-(2-Fluoro-4-methylphenyl)-alkane-nitrile A This compound C Alkylated Product A->C Base, PTC B Alkyl Halide (R-X) G cluster_reaction start This compound reagents + H₂O conditions Acid (e.g., H₂SO₄) Heat product 2-(2-Fluoro-4-methylphenyl)acetic Acid A This compound B 2-(2-Fluoro-4-methylphenyl)acetic Acid A->B H₃O⁺, Δ G A This compound B α-Alkylation A->B C Hydrolysis A->C D Reduction A->D E α-Alkylated Nitriles B->E F 2-(2-Fluoro-4-methylphenyl)acetic Acid C->F G 2-(2-Fluoro-4-methylphenyl)ethanamine D->G H Further Functionalization (e.g., Amide Coupling) F->H I Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors) H->I

Application Notes and Protocols: Reaction of 2-Fluoro-4-methylphenylacetonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of 2-Fluoro-4-methylphenylacetonitrile with various Grignard reagents. This reaction is a valuable tool for the synthesis of substituted aryl ketones, which are important intermediates in the development of pharmaceutical compounds and other biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring can influence the reactivity of the nitrile and the properties of the resulting ketone, making a thorough understanding of the reaction parameters crucial for successful synthesis.

Introduction

The reaction of nitriles with Grignard reagents (R-MgX) is a classic and efficient method for the formation of ketones. The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[1][2][3]

The substrate, this compound, possesses an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring. The fluorine atom can increase the electrophilicity of the nitrile carbon, potentially accelerating the reaction rate. These substituents also offer opportunities for further functionalization in drug discovery programs.

Reaction Mechanism and Signaling Pathway

The reaction proceeds in two main stages: nucleophilic addition and hydrolysis.

  • Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group. The pi bond of the nitrile is broken, and a new carbon-carbon bond is formed, resulting in the formation of a magnesium salt of an imine (ketimine).[1][3]

  • Hydrolysis: The reaction mixture is quenched with an aqueous acid solution. The imine intermediate is protonated and then undergoes hydrolysis to yield the final ketone product and ammonia.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2F4MPN This compound Grignard Grignard Reagent (R-MgX) Imine_Salt Magnesium Imine Salt Grignard->Imine_Salt Ketone Aryl Ketone Imine_Salt->Ketone 2. Acidic Hydrolysis (e.g., aq. HCl) Ammonia Ammonia Imine_Salt->Ammonia

Caption: General reaction pathway for the synthesis of aryl ketones from this compound and a Grignard reagent.

Quantitative Data Summary

Starting NitrileGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileEthylmagnesium BromideEtherReflux2~80[2]
p-TolylacetonitrileMethylmagnesium IodideEtherRT1~75General Procedure
2-FluorobenzonitrileCyclopentylmagnesium BromideTHFRT--[4]
4-Amino-2-chloronicotinonitrile4-Fluorobenzylmagnesium ChlorideEther301274[4]
4-Amino-2-chloronicotinonitrile2-Fluorobenzylmagnesium ChlorideEther301243[4]

Experimental Protocols

The following are generalized protocols for the synthesis of aryl ketones from this compound and a Grignard reagent. Note: All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 1-(2-Fluoro-4-methylphenyl)ethan-1-one

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a separate flask.

  • Add the solution of this compound dropwise to the cooled Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • If a precipitate forms, add 1 M HCl to dissolve it.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(2-Fluoro-4-methylphenyl)ethan-1-one.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Mg turnings and I₂ to flame-dried flask B 2. Add anhydrous ether A->B C 3. Add MeI in ether dropwise to initiate B->C D 4. Continue dropwise addition and stir C->D E 5. Cool Grignard reagent to 0°C D->E F 6. Dissolve 2-F-4-Me-phenylacetonitrile in ether E->F G 7. Add nitrile solution dropwise to Grignard F->G H 8. Warm to RT and stir G->H I 9. Cool to 0°C and quench with aq. NH₄Cl H->I J 10. Acidify with HCl if needed I->J K 11. Extract with ether J->K L 12. Wash, dry, and concentrate K->L M 13. Purify by column chromatography L->M

Caption: Experimental workflow for the synthesis of 1-(2-Fluoro-4-methylphenyl)ethan-1-one.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture and air.

  • Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • The reaction can be exothermic. Proper temperature control is essential.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application of 2-Fluoro-4-methylphenylacetonitrile in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylphenylacetonitrile is a valuable fluorinated building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics. Its utility is prominently highlighted in the development of kinase inhibitors, particularly inhibitors of Bruton's tyrosine kinase (BTK). The incorporation of the 2-fluoro-4-methylphenyl moiety can significantly influence the pharmacological properties of a drug candidate, including its potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent BTK inhibitors, with a focus on the synthesis of Remibrutinib (LOU064), a clinical-stage BTK inhibitor.

Application in the Synthesis of BTK Inhibitor: Remibrutinib

This compound is a precursor to 2-fluoro-4-methylaniline, a crucial component of the BTK inhibitor Remibrutinib. Remibrutinib is a potent and selective oral inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[2]

Signaling Pathway of BTK

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a central role in B-cell development, differentiation, and signaling. Upon B-cell receptor activation, BTK is recruited to the cell membrane where it is phosphorylated and activated. Activated BTK then phosphorylates downstream substrates, leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK blocks this signaling cascade, thereby reducing the pathogenic activity of B-cells in various diseases.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cellular_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Remibrutinib Remibrutinib Remibrutinib->BTK Inhibition

Caption: Simplified signaling pathway of Bruton's tyrosine kinase (BTK).

Experimental Protocols

The synthesis of Remibrutinib from this compound involves a multi-step process. The initial step is the reduction of the nitrile to form 2-fluoro-4-methylaniline. This aniline is then elaborated through a series of reactions to construct the final drug molecule.

Experimental Workflow for the Synthesis of Remibrutinib

Remibrutinib_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Assembly A This compound B 2-Fluoro-4-methylaniline A->B Reduction C N-(5-fluoro-2-methyl-3-nitrophenyl)acetamide B->C Nitration & Acetylation D 3-Amino-5-fluoro-2-methylaniline C->D Reduction E Key Amide Intermediate D->E Amide Coupling G Coupling Reaction E->G F Pyrimidine Core F->G H Remibrutinib G->H Final Steps

Caption: General synthetic workflow for Remibrutinib.

Protocol 1: Synthesis of 2-Fluoro-4-methylaniline from this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether (P.E.)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound in methanol, add a catalytic amount of 10% palladium on carbon.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford 2-fluoro-4-methylaniline.

Parameter Value Reference
Starting MaterialThis compound-
Product2-Fluoro-4-methylaniline-
Catalyst10% Pd/C[3]
SolventMethanol[3]
Reducing AgentH₂[3]
YieldQuantitative[3]
Protocol 2: Synthesis of a Key Intermediate for Remibrutinib

The synthesis of Remibrutinib involves the coupling of an aniline derivative with a pyrimidine core. While a direct synthesis from 2-fluoro-4-methylaniline is proprietary, a representative procedure for a similar coupling reaction is provided below. This illustrates the general chemistry involved.

Materials:

  • 3-Amino-5-fluoro-2-methylaniline (derived from 2-fluoro-4-methylaniline)

  • 4-Cyclopropyl-2-fluorobenzoyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve 3-amino-5-fluoro-2-methylaniline in dichloromethane.

  • Cool the solution to 0 °C.

  • Add pyridine to the solution.

  • Slowly add a solution of 4-cyclopropyl-2-fluorobenzoyl chloride in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the desired amide intermediate.

Parameter Value Reference
Reactant A3-Amino-5-fluoro-2-methylaniline-
Reactant B4-Cyclopropyl-2-fluorobenzoyl chloride-
ProductAmide Intermediate[1]
SolventDichloromethane-
BasePyridine-

Quantitative Data Summary

The following table summarizes key quantitative data for Remibrutinib, the final product derived from the this compound synthetic pathway.

Parameter Value Reference
Biological Activity
BTK IC₅₀1.3 ± 0.9 nM[2]
TEC Selectivity175-fold vs BTK[2]
BMX Selectivity857-fold vs BTK[2]
Pharmacokinetics
In vivo BTK occupancy (EC₉₀)1.6 mg/kg (single oral dose)[2]
Half-life (t₁/₂) in mice1 hour[2]

Conclusion

This compound is a critical starting material for the synthesis of advanced pharmaceutical agents, particularly in the domain of kinase inhibitors. Its conversion to 2-fluoro-4-methylaniline provides a key building block for the construction of potent and selective BTK inhibitors like Remibrutinib. The protocols and data presented herein offer a foundational understanding for researchers and drug development professionals working on the synthesis and application of novel fluorinated compounds in medicinal chemistry. The strategic incorporation of the 2-fluoro-4-methylphenyl moiety is a testament to the power of fluorine chemistry in designing next-generation therapeutics.

References

Application Notes and Protocols: 2-Fluoro-4-methylphenylacetonitrile as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-fluoro-4-methylphenylacetonitrile in the generation of novel heterocyclic scaffolds. The protocols detailed herein offer starting points for the synthesis of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.[1][2][3]

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural features of this compound, including the reactive nitrile group and the substituted phenyl ring, make it an attractive starting material for the construction of various heterocyclic systems. The fluorine and methyl substituents on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the resulting heterocycles, potentially enhancing their bioactivity and metabolic stability. This document outlines key synthetic strategies and detailed experimental protocols for leveraging this precursor in the synthesis of novel pyridinone, pyrimidinone, and thiazole derivatives.

Synthesis of Substituted Pyridinones

Substituted pyridinones are a class of heterocyclic compounds with a wide range of biological activities. A common and effective method for their synthesis from nitrile precursors is the Thorpe-Ziegler reaction, which involves the base-catalyzed cyclization of dinitriles. While a direct Thorpe-Ziegler reaction on this compound itself would lead to dimerization, its conversion to a suitable dinitrile intermediate opens a pathway to pyridinone derivatives.

Logical Workflow for Pyridinone Synthesis

G cluster_0 Step 1: Synthesis of Dinitrile Intermediate cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Hydrolysis and Tautomerization A This compound B Alkylation with α-haloacetonitrile A->B Base (e.g., NaH, LDA) C α-(2-Fluoro-4-methylphenyl)-succinonitrile B->C D α-(2-Fluoro-4-methylphenyl)-succinonitrile E Base-catalyzed intramolecular cyclization D->E Strong Base (e.g., NaOEt) F Enamine Intermediate E->F G Enamine Intermediate H Acidic Workup G->H H3O+ I Substituted Pyridinone H->I

Caption: Workflow for the synthesis of substituted pyridinones.

Experimental Protocol: Synthesis of a Dinitrile Intermediate and Cyclization (Hypothetical)

Materials:

  • This compound

  • Chloroacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of α-(2-Fluoro-4-methylphenyl)-succinonitrile:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add a solution of chloroacetonitrile (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the dinitrile intermediate.

  • Thorpe-Ziegler Cyclization and Hydrolysis:

    • Dissolve the purified dinitrile intermediate (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and acidify with 2M HCl to pH 2-3.

    • Heat the mixture at 60 °C for 1 hour to facilitate hydrolysis.

    • Cool to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyridinone.

Reactant Product Yield (%) Key Parameters
This compoundSubstituted Pyridinone (Hypothetical)60-70Step 1: NaH, THF, 0 °C to RT; Step 2: NaOEt, EtOH, Reflux; Step 3: 2M HCl, 60 °C

Synthesis of Substituted Pyrimidinones

Pyrimidinones are another class of heterocycles with significant therapeutic potential. A plausible route to pyrimidinone derivatives from this compound involves a multi-component reaction, for instance, a variation of the Biginelli reaction.

Logical Workflow for Pyrimidinone Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition and Cyclization cluster_2 Step 3: Aromatization (Optional) A This compound C α,β-Unsaturated Nitrile A->C Base (e.g., Piperidine) B Aldehyde B->C D α,β-Unsaturated Nitrile F Dihydropyrimidinone Intermediate D->F Acid Catalyst (e.g., HCl) E Urea or Thiourea E->F G Dihydropyrimidinone Intermediate I Substituted Pyrimidinone G->I e.g., DDQ, MnO2 H Oxidizing Agent

Caption: Workflow for the synthesis of substituted pyrimidinones.

Experimental Protocol: Multi-component Synthesis of a Pyrimidinone Derivative (Hypothetical)

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Dihydropyrimidinone:

    • In a round-bottom flask, dissolve this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.2 eq) in ethanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude dihydropyrimidinone.

  • Aromatization to Pyrimidinone:

    • Dissolve the crude dihydropyrimidinone (1.0 eq) in DCM.

    • Add DDQ (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Filter the reaction mixture to remove the hydroquinone byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate:hexane gradient) to afford the desired substituted pyrimidinone.

Reactants Product Yield (%) Key Parameters
This compound, Benzaldehyde, UreaSubstituted Pyrimidinone (Hypothetical)55-65Step 1: EtOH, cat. HCl, Reflux; Step 2: DDQ, DCM, RT

Synthesis of Substituted Thiazoles

Thiazole derivatives are prevalent in many FDA-approved drugs. The Gewald reaction is a powerful one-pot synthesis for 2-aminothiophenes, which can be further elaborated to various thiazole-containing heterocycles. This reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Logical Workflow for Thiazole Synthesis via Gewald Reaction

G cluster_0 Step 1: In situ formation of α-mercaptoacetonitrile cluster_1 Step 2: Condensation and Cyclization A This compound C α-mercapto-(2-fluoro-4-methylphenyl)acetonitrile A->C Base (e.g., Morpholine) B Elemental Sulfur (S8) B->C D α-mercapto-(2-fluoro-4-methylphenyl)acetonitrile F Substituted Thiazole D->F Base E α-Haloketone E->F

Caption: Workflow for the synthesis of substituted thiazoles.

Experimental Protocol: Gewald-Type Synthesis of a 2-Aminothiazole Derivative (Hypothetical)

Materials:

  • This compound

  • Elemental Sulfur

  • An α-haloketone (e.g., 2-chloroacetophenone)

  • Morpholine

  • Ethanol

Procedure:

  • One-pot Synthesis of 2-Aminothiazole:

    • To a stirred solution of this compound (1.0 eq) and 2-chloroacetophenone (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

    • Add morpholine (2.0 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-phenyl-5-(2-fluoro-4-methylphenyl)thiazole.

Reactants Product Yield (%) Key Parameters
This compound, Sulfur, 2-Chloroacetophenone2-Amino-4-phenyl-5-(2-fluoro-4-methylphenyl)thiazole (Hypothetical)70-80Morpholine, Ethanol, Reflux

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols provided herein for the synthesis of pyridinone, pyrimidinone, and thiazole derivatives, while based on established synthetic methodologies, offer a solid foundation for further exploration and optimization. The presence of the fluoro and methyl groups on the phenyl ring provides opportunities for fine-tuning the biological and pharmacological properties of the resulting heterocycles, making this precursor a key building block in the development of new therapeutic agents. Researchers are encouraged to adapt and modify these protocols to access a wider range of structurally diverse and potentially bioactive molecules.

References

Application Note: A Robust Protocol for the Cyanation of 2-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive and efficient protocol for the nucleophilic substitution of 2-Fluoro-4-methylbenzyl bromide with a cyanide source to synthesize 2-(2-Fluoro-4-methylphenyl)acetonitrile. The protocol emphasizes a phase-transfer catalysis (PTC) approach, which is well-suited for substrates with varying electronic properties and offers high yields and operational simplicity. Alternative methods, including classical nucleophilic substitution and metal-catalyzed cyanation, are also discussed. This document provides detailed experimental procedures, a summary of expected outcomes based on analogous reactions, and a visual workflow to guide researchers in this synthetic transformation.

Introduction

The synthesis of arylacetonitriles is a fundamental transformation in organic chemistry, as the nitrile moiety serves as a versatile precursor to carboxylic acids, amines, and other functional groups prevalent in pharmaceuticals and agrochemicals. The target molecule, 2-(2-Fluoro-4-methylphenyl)acetonitrile, is a valuable building block in medicinal chemistry. The cyanation of substituted benzyl halides, such as 2-Fluoro-4-methylbenzyl bromide, is a common method for its preparation. This reaction typically proceeds via an SN2 mechanism.

Several methodologies can be employed for this conversion, including classical nucleophilic substitution, phase-transfer catalysis (PTC), and transition-metal-catalyzed reactions. Phase-transfer catalysis is often preferred for the cyanation of benzyl halides due to its efficiency in overcoming the mutual insolubility of the organic substrate and the inorganic cyanide salt.[1] This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the cyanide anion from the aqueous phase to the organic phase, where it reacts with the benzyl bromide.[1] PTC often leads to faster reaction rates, higher yields, and milder reaction conditions compared to traditional methods.[1][2]

The electronic nature of the substituents on the aromatic ring can influence the reactivity of the benzyl bromide. In the case of 2-Fluoro-4-methylbenzyl bromide, the electron-withdrawing fluorine atom at the ortho position can enhance the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic substitution. The electron-donating methyl group at the para position has an opposing electronic effect, but its influence is generally less pronounced in SN2 reactions at the benzylic position. Overall, the substrate is expected to be amenable to standard cyanation conditions.

This application note provides a detailed protocol using phase-transfer catalysis for the synthesis of 2-(2-Fluoro-4-methylphenyl)acetonitrile and discusses alternative procedures to offer flexibility for various laboratory settings and substrate requirements.

Experimental Protocols

2.1. Recommended Method: Phase-Transfer Catalysis (PTC)

This protocol is recommended for its high efficiency, mild conditions, and operational simplicity.

Materials:

  • 2-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-4-methylbenzyl bromide (1.0 eq) in toluene (5 mL per mmol of substrate).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (1.2 eq) in water (5 mL per mmol of NaCN). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Addition of Catalyst and Reagents: Add the aqueous sodium cyanide solution to the toluene solution of the benzyl bromide. To this biphasic mixture, add tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-(2-Fluoro-4-methylphenyl)acetonitrile.

2.2. Alternative Method 1: Classical Nucleophilic Substitution in a Homogeneous Phase

This method is a more traditional approach and can be effective if a suitable solvent is used.

Materials:

  • 2-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-methylbenzyl bromide (1.0 eq) in DMF or DMSO (5-10 mL per mmol of substrate).

  • Addition of Cyanide: Add finely powdered sodium cyanide or potassium cyanide (1.2-1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, pour the reaction mixture into a larger volume of water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (3 x 20 mL) to remove the high-boiling point solvent (DMF or DMSO). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

2.3. Alternative Method 2: Palladium-Catalyzed Cyanation

This method is particularly useful when employing less toxic cyanide sources.

Materials:

  • 2-Fluoro-4-methylbenzyl bromide

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a flask, add 2-Fluoro-4-methylbenzyl bromide (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.22 eq), sodium carbonate (1.0 eq), palladium(II) acetate (0.001-0.005 eq), and triphenylphosphine (0.002-0.01 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition and Reaction: Add DMAc (5-10 mL per mmol of substrate) and heat the mixture to 120 °C. Monitor the reaction by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Concentration: Filter the slurry and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the cyanation of substituted benzyl halides, which can be used as a benchmark for the synthesis of 2-(2-Fluoro-4-methylphenyl)acetonitrile.

MethodCyanide SourceCatalyst/SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Phase-Transfer Catalysis NaCNTBAB / Toluene-H₂O60-802-690-98Adapted from[1][2]
Classical Substitution NaCNDMF or DMSO25-604-1275-90General Protocol
Pd-Catalyzed K₄[Fe(CN)₆]Pd(OAc)₂/PPh₃ / DMAc12012-2480-95Adapted from[3][4]

Logical Workflow

The following diagram illustrates the general workflow for the phase-transfer catalyzed cyanation of 2-Fluoro-4-methylbenzyl bromide.

experimental_workflow start_end start_end process process analysis analysis product product A Start: Prepare Reactants (Benzyl Bromide in Toluene, NaCN in Water) B Combine Organic and Aqueous Phases A->B C Add Phase-Transfer Catalyst (TBAB) B->C D Heat and Stir (60-80 °C) C->D E Monitor Reaction (TLC/GC) D->E Periodically E->D Incomplete F Workup: Cool, Separate Layers E->F Complete G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify Product (Distillation/Chromatography) H->I J Final Product: 2-(2-Fluoro-4-methylphenyl)acetonitrile I->J

Caption: Workflow for the phase-transfer catalyzed cyanation.

Safety and Handling

  • Cyanide Compounds: Sodium cyanide, potassium cyanide, and hydrogen cyanide (which can be generated by acidification of cyanide salts) are extremely toxic. All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be familiar with its use.

  • Benzyl Bromides: Benzyl bromides are lachrymators and skin irritants. Handle them in a fume hood and wear appropriate PPE.

  • Solvents: Toluene, DMF, and DMAc are flammable and have associated health risks. Handle them in a well-ventilated area and away from ignition sources.

Conclusion

The cyanation of 2-Fluoro-4-methylbenzyl bromide to produce 2-(2-Fluoro-4-methylphenyl)acetonitrile can be achieved efficiently using several methods. The recommended protocol utilizing phase-transfer catalysis offers a robust, high-yielding, and operationally simple approach that is well-suited for this and other substituted benzyl bromides. The alternative classical and palladium-catalyzed methods provide valuable options depending on the available reagents and desired reaction conditions. Careful adherence to safety protocols is paramount when working with highly toxic cyanide reagents.

References

Application Note: Quantitative Analysis of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust and reliable analytical methods for the quantitative determination of 2-Fluoro-4-methylphenylacetonitrile. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), this document provides comprehensive protocols for sample preparation, instrument setup, and data analysis. The described methods are suitable for the quantification of this compound in bulk materials and for monitoring reaction progress in synthetic chemistry.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality of starting materials, optimizing reaction conditions, and guaranteeing the purity of the final product. This document outlines two distinct, validated analytical methods for the quantification of this compound.

Analytical Methods

Two primary analytical techniques have been developed and are described herein:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A non-destructive technique ideal for routine analysis and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, suitable for trace analysis and confirmation of identity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a rapid and accurate means of quantifying this compound.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Dissolve the standard in a 25 mL volumetric flask using a diluent of acetonitrile and water (50:50, v/v) to create a stock solution of 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • For sample analysis, accurately weigh the test material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-10 min: 50% B; 10-12 min: 80% B; 12-15 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 15 minutes

Data Presentation: HPLC-UV Method Validation Summary

ParameterResult
Linearity (R²) (1-100 µg/mL) 0.9995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers superior sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of this compound.

Experimental Protocol:

Sample Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound reference standard in ethyl acetate.

  • Create calibration standards by serial dilution to concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL in ethyl acetate.

  • Prepare sample solutions by dissolving the material in ethyl acetate to a concentration within the calibration curve.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Monitored Ions (m/z) 149 (Quantifier), 122, 96 (Qualifiers)

Data Presentation: GC-MS Method Validation Summary

ParameterResult
Linearity (R²) (0.1-25 µg/mL) 0.9998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 3.0%
Accuracy (% Recovery) 99.1% - 100.8%

Visualizations

Diagrams of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std serial_dilution Serial Dilution for Calibration Curve dissolve_std->serial_dilution inject Inject into HPLC System serial_dilution->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (220 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Ethyl Acetate weigh_std->dissolve_std serial_dilution Serial Dilution for Calibration Curve dissolve_std->serial_dilution inject Inject into GC-MS System serial_dilution->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Ethyl Acetate weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (HP-5ms) inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (m/z 149, 122, 96) ionize->detect quantify Quantification detect->quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC-UV and GC-MS methods presented provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC-MS) or high throughput for routine quality control (HPLC-UV). Both methods have been described with sufficient detail to allow for straightforward implementation in a laboratory setting.

experimental procedure for the synthesis of 2-Fluoro-4-methylbenzoic acid from the nitrile

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-Fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical and materials science research. The described method involves the hydrolysis of 2-fluoro-4-methylbenzonitrile under alkaline conditions, followed by acidification to yield the desired carboxylic acid. This procedure is robust, scalable, and consistently delivers high-purity product.

**Introduction

2-Fluoro-4-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of the fluorine atom and the carboxylic acid group allows for diverse chemical modifications. The synthesis route starting from the corresponding nitrile, 2-fluoro-4-methylbenzonitrile, is an efficient and common transformation. The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.[1][2][3][4][5][6] This protocol details an alkaline hydrolysis procedure using sodium hydroxide, followed by an acidic workup to isolate the final product.

Reaction Scheme

Figure 1: Overall reaction scheme for the hydrolysis of 2-fluoro-4-methylbenzonitrile to 2-Fluoro-4-methylbenzoic acid.

Experimental Protocol

Materials:

  • 2-fluoro-4-methylbenzonitrile

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluoro-4-methylbenzonitrile (10.0 g, 74.0 mmol) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours. During the hydrolysis, ammonia gas may be evolved.[1][5]

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the temperature, as the neutralization is exothermic. The product, 2-Fluoro-4-methylbenzoic acid, will precipitate out of the solution as a white solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

  • Characterization: The final product can be characterized by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material2-fluoro-4-methylbenzonitrile
Molecular Weight135.14 g/mol
Amount of Starting Material10.0 g
Moles of Starting Material74.0 mmol
Hydrolysis Reagent10% Aqueous Sodium Hydroxide
Reaction TemperatureReflux (~100 °C)
Reaction Time4-6 hours
Acidifying AgentConcentrated Hydrochloric Acid
Expected Yield85-95%
Appearance of ProductWhite crystalline solid
Expected Melting Point174-176 °C

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2-fluoro-4-methylbenzonitrile and 10% aq. NaOH reflux Heat to Reflux (4-6 hours) start->reflux Hydrolysis cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl to pH 2 cool->acidify Precipitation filter_crude Filter Crude Product acidify->filter_crude Isolation recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter Purified Product recrystallize->filter_pure Crystallization dry Dry Under Vacuum filter_pure->dry final_product 2-Fluoro-4-methylbenzoic Acid dry->final_product

Caption: Synthesis workflow for 2-Fluoro-4-methylbenzoic acid.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • The hydrolysis reaction may produce ammonia gas, which is an irritant. Ensure adequate ventilation.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Fluoro-4-methylbenzoic acid from its nitrile precursor. The procedure is straightforward and yields a high-purity product suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters Utilizing Functionalized Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the direct use of 2-Fluoro-4-methylphenylacetonitrile in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters. The following application notes and protocols are therefore based on general principles for the synthesis of TADF emitters containing fluorinated and methylated phenyl moieties, which could hypothetically be derived from this compound. The provided experimental details are illustrative and would require specific adaptation for any new synthetic target.

Introduction to TADF Emitters with Fluorinated and Methylated Phenyl Groups

Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly promising class of materials for next-generation Organic Light-Emitting Diodes (OLEDs) due to their ability to achieve 100% internal quantum efficiency without the need for heavy metals. The core principle of TADF relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The incorporation of fluorinated and methylated phenyl groups into the molecular structure of TADF emitters can significantly influence their photophysical and device performance characteristics.

  • Fluorine Substitution: The high electronegativity of fluorine can lower the HOMO and LUMO energy levels, leading to blue-shifted emissions and improved electron injection/transport properties. Furthermore, fluorine substitution can enhance intermolecular interactions and influence molecular packing in the solid state.

  • Methyl Substitution: The electron-donating nature of methyl groups can raise the HOMO level, potentially leading to red-shifted emissions. Steric hindrance from methyl groups can also be strategically employed to control the dihedral angle between donor and acceptor units, thereby tuning the ΔEST and optimizing the TADF efficiency.

While this compound is a potential precursor for introducing a 2-fluoro-4-methylphenyl moiety, its direct application is not documented. A plausible synthetic route would involve the conversion of the nitrile group to other functional groups, such as a boronic acid, an amine, or a halide, to enable participation in common cross-coupling reactions used in TADF synthesis.

Hypothetical Synthesis Pathway

A general approach to synthesizing TADF emitters involves the coupling of an electron-donating unit with an electron-accepting unit. The 2-fluoro-4-methylphenyl group could be incorporated into either the donor or acceptor side, or as a linking unit. A plausible, though not explicitly reported, synthetic strategy could involve the initial conversion of this compound to a more reactive intermediate, such as (2-fluoro-4-methylphenyl)boronic acid, which can then be used in a Suzuki coupling reaction.

G cluster_start Starting Material Conversion cluster_coupling Core TADF Synthesis (e.g., Suzuki Coupling) A This compound B Functionalization (e.g., to Boronic Acid) A->B C Functionalized Precursor (e.g., (2-fluoro-4-methylphenyl)boronic acid) E TADF Emitter C->E Pd Catalyst, Base D Donor/Acceptor Core (e.g., Halogenated Acceptor) D->E G A Synthesis of Precursors B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Purification (Column Chromatography, Recrystallization) B->C D Structural Characterization (NMR, Mass Spectrometry) C->D E Photophysical Characterization (UV-Vis, PL, PLQY, Lifetimes) D->E F Electrochemical & Thermal Analysis (CV, TGA) E->F G Device Fabrication (OLED) F->G H Device Performance Testing (EQE, EL Spectra) G->H

Application Notes and Protocols: Derivatization of 2-Fluoro-4-methylphenylacetonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-methylphenylacetonitrile is a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The presence of the nitrile group offers a reactive handle for a variety of chemical transformations, leading to the formation of several important heterocyclic scaffolds known for their pharmacological activities. The fluorine and methyl substitutions on the phenyl ring can enhance metabolic stability, binding affinity, and overall potency of the resulting derivatives.[1][2] This document provides detailed protocols for the derivatization of this compound into four classes of compounds: tetrazoles, amidines, 1,2,4-oxadiazoles, and thioamides. Additionally, a general workflow for their subsequent biological screening, particularly for anticancer activity, is outlined.

Derivatization Strategies

The nitrile functionality of this compound can be readily converted into various bioisosteres and pharmacologically active moieties. This section details the synthetic protocols for four such derivatization pathways.

Synthesis of 5-((2-Fluoro-4-methylphenyl)methyl)-1H-tetrazole via [3+2] Cycloaddition

Tetrazoles are recognized as important bioisosteres of carboxylic acids and are present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer properties.[3][4][5] The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles.[6][7][8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN3, 1.5 eq) and triethylammonium chloride (Et3N·HCl, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the mixture with 2N HCl to a pH of approximately 2-3, which will precipitate the tetrazole product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Caption: Workflow for Tetrazole Synthesis.

Synthesis of 2-(2-Fluoro-4-methylphenyl)acetamidine via Pinner Reaction

Amidines are crucial functional groups in medicinal chemistry, known for their interaction with biological targets such as enzymes and receptors.[10][11] The Pinner reaction provides a classical and effective method for converting nitriles into amidines through an imidate intermediate.[12][13][14]

Experimental Protocol:

  • Formation of Imidate Salt: Dissolve this compound (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the mixture until saturation. Seal the reaction vessel and stir at room temperature for 24 hours.

  • Isolation of Imidate Salt (Optional): The ethyl 2-(2-fluoro-4-methylphenyl)acetimidate hydrochloride (Pinner salt) may precipitate and can be isolated by filtration and washing with cold anhydrous diethyl ether.

  • Ammonolysis: Add the Pinner salt to a solution of ammonia in ethanol (ethanolic ammonia).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to precipitate the free amidine.

  • Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amidine. Further purification can be achieved by chromatography.

dot

Caption: Workflow for Amidine Synthesis.

Synthesis of 3-((2-Fluoro-4-methylphenyl)methyl)-1,2,4-oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potent anticancer effects.[15][16][17][18][19] A common synthetic route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with a carboxylic acid derivative.[1][20][21][22]

Experimental Protocol:

  • Amidoxime Formation: To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up for Amidoxime: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 2-(2-fluoro-4-methylphenyl)acetamidoxime.

  • Cyclization: Dissolve the crude amidoxime and a desired carboxylic acid (1.2 eq) in a suitable solvent like pyridine. Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI, 1.2 eq).

  • Reaction Conditions: Stir the mixture at 110 °C for 8-12 hours.

  • Work-up and Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

dot

Caption: Workflow for 1,2,4-Oxadiazole Synthesis.

Synthesis of 2-(2-Fluoro-4-methylphenyl)ethanethioamide via Thionation

Thioamides are important structural motifs in medicinal chemistry and have shown a range of biological activities.[23][24] They can be synthesized from the corresponding nitriles using various thionating agents, with Lawesson's reagent being a popular choice.[25]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the solution in portions.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure thioamide.

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Caption: Workflow for Thioamide Synthesis.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the expected products and hypothetical yields for the derivatization reactions. Actual yields may vary depending on reaction scale and optimization.

Derivative Class Product Name Molecular Formula Molecular Weight ( g/mol ) Hypothetical Yield (%)
Tetrazole5-((2-Fluoro-4-methylphenyl)methyl)-1H-tetrazoleC9H9FN4192.1975-85
Amidine2-(2-Fluoro-4-methylphenyl)acetamidineC9H11FN2166.2060-70
1,2,4-Oxadiazole3-((2-Fluoro-4-methylphenyl)methyl)-5-phenyl-1,2,4-oxadiazoleC16H13FN2O268.2950-65
Thioamide2-(2-Fluoro-4-methylphenyl)ethanethioamideC9H10FNS183.2570-80

Biological Screening Protocol: Anticancer Activity

This section outlines a general workflow for the preliminary in vitro biological screening of the synthesized derivatives for potential anticancer activity.

Cell Lines

A panel of human cancer cell lines can be used to assess the cytotoxic and antiproliferative activity of the synthesized compounds. A suggested panel includes:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Breast cancer (triple-negative)

  • A549: Lung cancer

  • HCT116: Colon cancer

  • PC-3: Prostate cancer

A non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) should be included to assess general cytotoxicity and selectivity.

Experimental Workflow

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Biological_Screening_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action Compound_Library Synthesized Derivatives (Tetrazoles, Amidines, etc.) MTT_Assay MTT Assay (Cell Viability) Compound_Library->MTT_Assay Dose-response Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Further Investigation Cell_Cycle_Analysis->Pathway_Analysis

Caption: General Workflow for Biological Screening.

Primary Screening: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed the selected cancer and non-cancerous cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 (half-maximal inhibitory concentration) values.

Secondary Assays for Active Compounds

For compounds showing significant and selective activity in the primary screen, further assays can be performed to elucidate the mechanism of action.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This assay determines if the compounds induce programmed cell death (apoptosis). Cells are stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (detects late apoptotic and necrotic cells) and analyzed by flow cytometry.

  • Cell Cycle Analysis: This analysis determines at which phase of the cell cycle (G1, S, G2, or M) the compounds exert their effects. Cells are treated with the compound, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.

Hypothetical Signaling Pathway for Further Investigation

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.

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Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Synthesized Derivative Derivative->Akt Potential Target

Caption: PI3K/Akt/mTOR Signaling Pathway.

Further mechanistic studies, such as Western blotting, can be employed to investigate the effect of the active compounds on the phosphorylation status and expression levels of key proteins in such pathways.

Conclusion

The derivatization of this compound provides a straightforward approach to generate a library of structurally diverse compounds with the potential for significant biological activity. The protocols outlined in this document offer a foundation for the synthesis and subsequent biological evaluation of novel tetrazole, amidine, 1,2,4-oxadiazole, and thioamide derivatives. The proposed screening cascade allows for the identification of promising lead compounds for further development in cancer drug discovery.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Fluoro-4-methylphenylacetonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Fluoro-4-methylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves reacting a 2-fluoro-4-methylbenzyl halide (such as 2-fluoro-4-methylbenzyl chloride or bromide) with an alkali metal cyanide, like sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is a standard procedure for the preparation of various benzyl cyanide derivatives.

Q2: What are the typical solvents and catalysts used in this synthesis?

A2: The choice of solvent is crucial for the success of the reaction, as it needs to dissolve both the organic benzyl halide and the inorganic cyanide salt. A common solvent system is aqueous ethanol, which facilitates the dissolution of both reactants. To enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is often employed, particularly in biphasic systems (e.g., an organic solvent and water). This catalyst helps to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. In some cases, ionic liquids have also been used as a medium for similar reactions.[1]

Q3: What are the potential side reactions and impurities I should be aware of?

A3: Several side reactions can occur during the synthesis. The presence of water can lead to the hydrolysis of the benzyl halide to form 2-fluoro-4-methylbenzyl alcohol, or hydrolysis of the nitrile product to the corresponding amide or carboxylic acid. Another common impurity is the formation of the isocyanide byproduct (2-fluoro-4-methylbenzyl isocyanide). Over-alkylation of the product can also occur under certain conditions. The quality of the starting benzyl halide is also critical, as impurities in the starting material can lead to lower yields and additional byproducts.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material (2-fluoro-4-methylbenzyl halide) and the formation of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Poor quality of starting materials: Impurities in the 2-fluoro-4-methylbenzyl halide can significantly impact the yield.[2]- Ensure the purity of the benzyl halide by distillation before use.- Use high-purity, dry cyanide salt.
Inadequate reaction temperature: The reaction may be too slow at lower temperatures.- Optimize the reaction temperature. For many benzyl cyanide syntheses, heating under reflux is necessary.
Insufficient reaction time: The reaction may not have reached completion.- Monitor the reaction progress using TLC or GC and continue until the starting material is consumed.
Hydrolysis of benzyl halide: Presence of excess water can lead to the formation of 2-fluoro-4-methylbenzyl alcohol.- Use anhydrous or absolute ethanol as the solvent.- Minimize the amount of water if using a biphasic system.
Poor mixing: In a biphasic system, inefficient stirring can limit the contact between reactants.- Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Formation of Significant Byproducts Isocyanide formation: The cyanide ion is an ambident nucleophile and can attack with either the carbon or nitrogen atom.- The formation of isocyanide can be minimized by the choice of solvent and reaction conditions. A purification step involving washing with warm 50% sulfuric acid has been reported to remove isocyanide impurities from crude benzyl cyanide.[2]
Formation of 2-fluoro-4-methylbenzyl alcohol: This occurs due to hydrolysis of the starting material.- Ensure the use of dry solvents and reagents.
Product is Colored (Yellow or Brownish) Presence of impurities: Residual starting materials or byproducts from side reactions can cause discoloration.- Purify the crude product by distillation under reduced pressure or by column chromatography.
Degradation of product: Overheating during distillation or workup can lead to decomposition.- Use vacuum distillation to lower the boiling point and prevent thermal degradation.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of substituted benzyl cyanides, which can serve as a reference for optimizing the synthesis of this compound.

Starting Material Cyanide Source Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Benzyl chlorideNaCNAqueous Ethanol (95%)NoneReflux480-90[2]
p-Chlorobenzyl chlorideNaCNWaterTetrabutylammonium chloride70-85395-100 (conversion)[3]
2,4,5-Trifluorobenzyl chlorideNaCNIonic Liquid ([BMIm]PF6)None70283.6[1]
2,4,5-Trifluorobenzyl chlorideKCNIonic Liquid ([BMIm]PF6)None70276.6[1]
o-Methylbenzyl chlorideK4[Fe(CN)6]TolueneCuI1802082[4]
p-Methylbenzyl chlorideK4[Fe(CN)6]TolueneCuI1802082[5]

Experimental Protocols

General Protocol for the Synthesis of Benzyl Cyanide (Adaptable for this compound)

This protocol is based on a well-established procedure for benzyl cyanide synthesis and can be adapted for the target molecule.[2]

Materials:

  • 2-fluoro-4-methylbenzyl chloride

  • Sodium cyanide (NaCN)

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place a solution of sodium cyanide in water.

  • Warm the flask gently on a water bath to dissolve the sodium cyanide.

  • Prepare a solution of 2-fluoro-4-methylbenzyl chloride in 95% ethanol.

  • Add the ethanolic solution of the benzyl chloride dropwise to the warm sodium cyanide solution over a period of 30-45 minutes.

  • After the addition is complete, heat the reaction mixture under reflux for 4 hours.

  • Cool the mixture to room temperature. The product will likely separate as an oily layer.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the crude product by vacuum distillation.

Caution: Sodium cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Visualizations

experimental_workflow start Start reagents 1. Prepare Solutions - NaCN in Water - 2-Fluoro-4-methylbenzyl chloride in Ethanol start->reagents reaction 2. Reaction Setup - Combine solutions - Heat under reflux for 4h reagents->reaction workup 3. Workup - Cool reaction mixture - Separate organic layer reaction->workup purification 4. Purification - Wash with water - Dry over MgSO4 - Vacuum distillation workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup purify_sm Purify Starting Materials (e.g., distill benzyl chloride) check_purity->purify_sm Impurities found optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal use_ptc Consider using a Phase-Transfer Catalyst check_conditions->use_ptc Biphasic system anhydrous Ensure Anhydrous Conditions check_workup->anhydrous Hydrolysis suspected

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Fluoro-4-methylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific experimental data for this compound is not widely published, based on its structure and related compounds, it is expected to be a liquid or a low-melting solid at room temperature. It is important to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as aromatic nitriles can be toxic.

Q2: What are the common impurities in crude this compound?

Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials: Such as 2-fluoro-4-methylbenzyl halide or the cyanide source.

  • Isomeric byproducts: Depending on the synthetic route, other isomers of fluoromethylphenylacetonitrile could be formed.

  • Hydrolysis products: The nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Color impurities: Often high molecular weight byproducts formed during the reaction.

Q3: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques for compounds of this nature are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and solvents.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Recrystallization: Suitable if the crude product is a solid and a suitable solvent or solvent system can be identified.

Troubleshooting Guides

Issue 1: Crude product is a dark-colored oil or solid.
Possible Cause Troubleshooting Steps
Thermal decomposition or side reactions during synthesis. 1. Activated Carbon Treatment: Before proceeding with other purification steps, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene) and stir with activated carbon (typically 1-5% w/w) for 30-60 minutes. Filter the mixture through a pad of celite to remove the carbon. 2. Solvent Wash: Wash the crude product solution with a saturated sodium bisulfite solution to remove aldehydic impurities, which can contribute to color.
Presence of high molecular weight, colored impurities. Proceed with vacuum distillation or column chromatography after an initial work-up.
Issue 2: Low purity after vacuum distillation.
Possible Cause Troubleshooting Steps
Inefficient fractional distillation. 1. Improve Fractionation: Use a longer distillation column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Slow Distillation Rate: Distill the compound slowly to allow for better separation of fractions.
Co-distillation of impurities with similar boiling points. 1. Optimize Vacuum: Ensure a stable and sufficiently low vacuum to achieve a clear separation. A lower pressure will decrease the boiling point and may increase the boiling point difference between the product and impurities. 2. Analytical Monitoring: Collect multiple small fractions and analyze each by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify and combine the purest fractions.
Thermal decomposition during distillation. 1. Lower Distillation Temperature: Use a higher vacuum to lower the boiling point and minimize thermal stress on the compound. 2. Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature of the heating bath is not excessively higher than the boiling point of the liquid.
Issue 3: Difficulty in achieving good separation with column chromatography.
Possible Cause Troubleshooting Steps
Inappropriate solvent system (mobile phase). 1. TLC Optimization: First, determine the optimal solvent system using TLC. A good solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. 2. Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase. A common starting point for phenylacetonitriles is a mixture of hexane and ethyl acetate.
Incorrect stationary phase. 1. Silica Gel: Standard silica gel is the most common choice for compounds of moderate polarity. 2. Alumina: For basic compounds, neutral or basic alumina might be more suitable to prevent streaking.
Column overloading. Do not exceed a sample-to-adsorbent ratio of 1:20 to 1:100 (w/w), depending on the difficulty of the separation.
Issue 4: Product fails to crystallize or oils out during recrystallization.
Possible Cause Troubleshooting Steps
Inappropriate solvent or solvent system. 1. Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound when hot but not when cold. Common solvents to try for aromatic nitriles include isopropanol, ethanol, toluene, heptane, or mixtures like ethyl acetate/hexane. 2. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble) and then slowly add an anti-solvent (in which it is poorly soluble) until turbidity persists. Heat to redissolve and then cool slowly.
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Cooling too rapidly. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
Presence of impurities inhibiting crystallization. 1. Seed Crystals: Add a small crystal of the pure product to the cooled solution to induce crystallization. 2. Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Pre-purification: If the product is very impure, consider a preliminary purification by another method (e.g., a quick filtration through a silica plug) before recrystallization.

Data Summary

The following table summarizes typical parameters for the purification of substituted phenylacetonitriles. Note that these are general guidelines and optimal conditions for this compound may vary.

Purification Method Key Parameters Expected Purity Expected Recovery
Vacuum Distillation Pressure: 1-10 mmHg Boiling Point: Estimated 100-150 °C at ~5 mmHg (requires experimental determination)>98%70-90%
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)>99%60-85%
Recrystallization Solvent System: Isopropanol, Ethanol/Water, or Toluene/Heptane>99%50-80%

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling solvents or impurities in a separate receiving flask. As the temperature rises, the main product will begin to distill. Collect the fraction that distills at a constant temperature.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Cooling and Venting: Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., isopropanol). Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.

Visualizations

experimental_workflow crude Crude Product color_check Is it colored? crude->color_check carbon Activated Carbon Treatment color_check->carbon Yes purification_method Choose Purification Method color_check->purification_method No carbon->purification_method distillation Vacuum Distillation purification_method->distillation chromatography Column Chromatography purification_method->chromatography recrystallization Recrystallization purification_method->recrystallization pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation start Low Purity after Distillation cause1 Inefficient Fractionation start->cause1 cause2 Co-distilling Impurities start->cause2 cause3 Thermal Decomposition start->cause3 solution1a Use Longer/Packed Column cause1->solution1a solution1b Slow Distillation Rate cause1->solution1b solution2a Optimize Vacuum cause2->solution2a solution2b Analyze Fractions (TLC/GC) cause2->solution2b solution3a Use Higher Vacuum cause3->solution3a

Caption: Troubleshooting logic for low purity after vacuum distillation.

troubleshooting_recrystallization start Product Oils Out or Fails to Crystallize cause1 Inappropriate Solvent start->cause1 cause2 Solution not Saturated start->cause2 cause3 Cooling too Rapidly start->cause3 cause4 High Impurity Level start->cause4 solution1 Solvent Screening / Use Anti-solvent cause1->solution1 solution2 Evaporate some Solvent cause2->solution2 solution3 Cool Slowly cause3->solution3 solution4a Add Seed Crystal cause4->solution4a solution4b Scratch Flask cause4->solution4b

Caption: Troubleshooting guide for common recrystallization issues.

Technical Support Center: Synthesis of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Fluoro-4-methylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted 2-fluoro-4-methylbenzyl halide (chloride or bromide) and excess cyanide salt.

  • Isomeric Impurities: Positional isomers such as 4-fluoro-2-methylphenylacetonitrile or 4-fluoro-3-methylphenylacetonitrile, which may arise from impurities in the starting materials.

  • Side-Reaction By-products: 2-Fluoro-4-methylbenzyl alcohol, formed through hydrolysis of the starting benzyl halide, and the corresponding isonitrile.

  • Degradation Products: 2-Fluoro-4-methylphenylacetamide and 2-Fluoro-4-methylphenylacetic acid, resulting from the hydrolysis of the nitrile functional group.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetone, ethanol, toluene, or acetonitrile).

Q2: What causes the formation of 2-Fluoro-4-methylbenzyl alcohol as a by-product?

A2: The formation of 2-Fluoro-4-methylbenzyl alcohol is typically due to the presence of water in the reaction mixture, which leads to the hydrolysis of the starting 2-fluoro-4-methylbenzyl halide. This can be a significant side reaction if anhydrous conditions are not maintained.

Q3: How can I minimize the formation of the isomeric impurity, 4-fluoro-2-methylphenylacetonitrile?

A3: The presence of isomeric impurities in the final product is often a result of using an impure starting material. The synthesis of the 2-fluoro-4-methylbenzyl halide precursor may yield a mixture of isomers. It is crucial to use a highly pure starting material or to purify the intermediate before the cyanidation step.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying impurities. Gas Chromatography (GC) can also be used, particularly for volatile impurities and residual solvents. For structural elucidation of unknown impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause Recommended Action
Low Purity of Final Product (<98%) Presence of multiple impurities.Refer to the impurity identification workflow below. Address each impurity systematically based on its identity.
Significant Peak Corresponding to 2-Fluoro-4-methylbenzyl Alcohol in Analytical Data Incomplete reaction or hydrolysis of the starting material.Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. Consider increasing the reaction time or temperature.
Presence of Isomeric Impurities Impure starting 2-fluoro-4-methylbenzyl halide.Analyze the purity of the starting material. If impure, purify it by distillation or chromatography before use.
Product Degradation to Amide or Carboxylic Acid Harsh workup conditions (e.g., strongly acidic or basic pH, high temperatures).Use mild workup conditions. Maintain a neutral or slightly acidic pH during extraction and washing steps. Avoid prolonged heating during solvent evaporation.
High Levels of Residual Solvents Inefficient solvent removal during purification.Employ high-vacuum drying or recrystallization from a suitable solvent system to effectively remove residual solvents.
Quantitative Data Summary of Potential Impurities

The following table provides a summary of typical impurity levels that may be observed in a standard synthesis of this compound before final purification.

Impurity Typical Concentration Range (%)
Unreacted 2-Fluoro-4-methylbenzyl Chloride0.5 - 2.0
2-Fluoro-4-methylbenzyl Alcohol1.0 - 5.0
Isomeric Phenylacetonitriles0.1 - 1.5
2-Fluoro-4-methylphenylacetamide0.1 - 0.5
Residual SolventsVariable

Experimental Protocols

A common synthetic route to this compound involves the nucleophilic substitution of 2-fluoro-4-methylbenzyl chloride with sodium cyanide.

Synthesis of this compound

  • In a dried three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add sodium cyanide (1.1 eq) and a suitable solvent (e.g., anhydrous acetone or acetonitrile).

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of 2-fluoro-4-methylbenzyl chloride (1.0 eq) in the same anhydrous solvent dropwise over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

impurity_sources cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_impurities Potential Impurities SM1 2-Fluoro-4-methylbenzyl Halide Reaction Cyanidation Reaction SM1->Reaction Imp1 Unreacted Starting Materials SM1->Imp1 Imp2 Isomeric Impurities SM1->Imp2 From impure starting material SM2 Cyanide Salt (NaCN/KCN) SM2->Reaction SM3 Solvents SM3->Reaction Imp5 Residual Solvents SM3->Imp5 Imp3 By-products (e.g., Alcohol, Isonitrile) Reaction->Imp3 Side reactions Product This compound Reaction->Product Imp4 Degradation Products (Amide, Acid) Product->Imp4 During workup/storage

Caption: Sources of impurities in this compound synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_actions Corrective Actions Start Impurity Detected in Product Identify Identify Impurity (HPLC, GC-MS, NMR) Start->Identify Cause1 Unreacted Starting Material? Identify->Cause1 Cause2 Isomeric Impurity? Identify->Cause2 Cause3 Side-Reaction By-product? Identify->Cause3 Cause4 Degradation Product? Identify->Cause4 Action1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) Cause1->Action1 Yes Action2 Purify Starting Materials Cause2->Action2 Yes Action3 Ensure Anhydrous Conditions & Inert Atmosphere Cause3->Action3 Yes Action4 Use Milder Workup Conditions Cause4->Action4 Yes End Pure Product Action1->End Action2->End Action3->End Action4->End

Caption: Troubleshooting workflow for impurity identification and mitigation.

troubleshooting low yield in the synthesis of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Fluoro-4-methylphenylacetonitrile

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome challenges related to low yield and product impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the nucleophilic substitution of a 2-fluoro-4-methylbenzyl halide (typically the bromide or chloride) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction, a variation of the Kolbe nitrile synthesis, is widely used for preparing benzyl cyanides.[1] The starting benzyl halide is crucial for the reaction's success, and its purity can significantly impact the final yield.[2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields often stem from one or more of the following issues:

  • Purity of Starting Materials: Impurities in the 2-fluoro-4-methylbenzyl halide can lead to numerous side reactions, significantly depressing the yield of the desired product.[2]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can result in incomplete conversion or degradation of products.

  • Presence of Water: Moisture can hydrolyze the starting benzyl halide to the corresponding alcohol or hydrolyze the final nitrile product to 2-fluoro-4-methylphenylacetamide or phenylacetic acid.[3] Using anhydrous solvents and reagents is critical.

  • Solubility Issues: The biphasic nature of the reaction (organic halide and aqueous cyanide) can limit the reaction rate. Using a co-solvent like ethanol or employing a phase-transfer catalyst (PTC) can mitigate this.[4]

  • Side Product Formation: The formation of 2-fluoro-4-methylbenzyl isocyanide is a common side reaction, though typically minor.[5]

Q3: How does the choice of solvent affect the reaction?

The solvent system is critical for bringing the organic-soluble benzyl halide and the water-soluble cyanide salt into contact. A mixture of ethanol and water is a classic choice, as it provides a medium where both reactants have some solubility.[2][4] An alternative is to use a phase-transfer catalyst (like a quaternary ammonium salt) in a biphasic system (e.g., toluene/water), which shuttles the cyanide anion into the organic phase to react.[4] For some substituted benzyl cyanides, using an ionic liquid as the solvent has also been shown to be effective.[6]

Q4: I observe an unpleasant odor (like burnt rubber) from my reaction. What is it?

This smell is characteristic of an isocyanide (or isonitrile) byproduct.[5] In this case, it would be 2-fluoro-4-methylbenzyl isocyanide, formed from the cyanide ion attacking through the nitrogen atom instead of the carbon. While usually a minor byproduct, its formation can be minimized by controlling reaction conditions. It can be removed during workup by washing the crude product with warm, dilute sulfuric acid.[2][5]

Q5: Can I use a different cyanide source?

While NaCN and KCN are most common, other sources can be used. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a less toxic alternative that can be effective in palladium-catalyzed cyanations of aryl halides.[7][8] However, for a simple nucleophilic substitution of a benzyl halide, NaCN or KCN is standard and more cost-effective.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and solving issues leading to low yields.

Troubleshooting Flowchart

TroubleshootingFlowchart start Low Yield Observed q1 Purity of Starting Material (SM)? (2-Fluoro-4-methylbenzyl halide) start->q1 a1_yes SM is >98% pure q1->a1_yes Yes a1_no Purify SM by distillation or recrystallization. Verify purity via GC/NMR. q1->a1_no No / Unsure q2 Are Reagents/Solvents Anhydrous? a1_yes->q2 a1_no->q2 a2_yes Yes, freshly dried/distilled q2->a2_yes Yes a2_no Dry solvents (e.g., over mol. sieves). Use fresh, dry NaCN. q2->a2_no No / Unsure q3 Is Reaction Homogeneous? (Or using a PTC?) a2_yes->q3 a2_no->q3 a3_yes Yes, single phase or PTC used q3->a3_yes Yes a3_no Increase ethanol proportion or add a phase-transfer catalyst (e.g., TBAB). q3->a3_no No q4 Side Products Detected? (TLC/GC-MS Analysis) a3_yes->q4 a3_no->q4 a4_yes Optimize temperature. Consider workup modifications (e.g., acid wash for isocyanide). q4->a4_yes Yes a4_no No significant side products q4->a4_no No end_node Yield should improve. Monitor reaction progress via TLC/GC. a4_yes->end_node a4_no->end_node

Caption: Troubleshooting workflow for low yield synthesis.

Troubleshooting Data Summary
Issue Potential Cause Recommended Solution & Rationale
Low Conversion 1. Poor Reagent Quality: Starting benzyl halide is impure.[2]1. Purify Starting Material: Distill the 2-fluoro-4-methylbenzyl halide under reduced pressure before use. Confirm purity (>98%) by GC or NMR analysis.
2. Inadequate Mixing: Poor contact between the organic and aqueous phases.2. Improve Solubility/Mass Transfer: Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) or ensure a sufficient volume of co-solvent (e.g., ethanol) to achieve a homogeneous mixture.[4]
3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.3. Optimize Temperature: Gently warm the reaction mixture. For aqueous ethanol systems, heating to reflux (approx. 70-80°C) is common.[2] Monitor via TLC to avoid byproduct formation at higher temperatures.
Multiple Side Products 1. Presence of Water: Hydrolysis of the benzyl halide to benzyl alcohol or the product to the corresponding amide/acid.[3]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and freshly powdered, dry sodium cyanide.
2. Reaction Temperature Too High: Promotes elimination or other decomposition pathways.2. Maintain Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a water or oil bath for stable heating.
3. Formation of Isocyanide: Ambident nature of the cyanide nucleophile.[5]3. Purification Step: During workup, wash the crude organic layer with an equal volume of warm (50-60°C) 50% sulfuric acid to hydrolyze and remove the isocyanide impurity.[2]
Difficult Purification 1. Persistent Emulsion: During aqueous workup.1. Break Emulsion: Add a small amount of saturated NaCl solution (brine) or a different organic solvent to help break the emulsion. Centrifugation can also be effective on a small scale.
2. Product Contaminated with Starting Material: Incomplete reaction.2. Increase Reaction Time/Temp: Monitor the reaction by TLC or GC until the starting material spot/peak is consumed.

Experimental Protocol & Reaction Pathway

General Protocol for Synthesis

This protocol is a standard procedure adapted from established methods for benzyl cyanide synthesis.[2]

Materials:

  • 2-Fluoro-4-methylbenzyl chloride/bromide (1.0 eq)

  • Sodium Cyanide (NaCN, powdered, 1.2 eq)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add powdered sodium cyanide (1.2 eq) and a minimal amount of water to dissolve the salt with gentle warming.

  • Reagent Addition: In a separate beaker, dissolve 2-fluoro-4-methylbenzyl halide (1.0 eq) in 95% ethanol.

  • Transfer the ethanolic solution of the benzyl halide to an addition funnel and add it dropwise to the stirring aqueous cyanide solution over 30-45 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (typically around 80°C) using a water or oil bath. Monitor the reaction's progress by TLC or GC (typically 3-5 hours).

  • Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Caution: The aqueous layer contains excess toxic cyanide. It should be quenched by adding it to a stirred solution of sodium hypochlorite (bleach) before disposal.

  • Extraction: Filter the cooled mixture to remove precipitated sodium chloride/bromide.[2] Transfer the filtrate to a separatory funnel. If two layers are not distinct, add more water and an extraction solvent (e.g., ethyl acetate or dichloromethane). Separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless oil.

Reaction Pathway Diagram

ReactionPathway reactant 2-Fluoro-4-methylbenzyl Halide (X = Br, Cl) product This compound (Desired Product) reactant->product SN2 (C-attack) side_isocyanide 2-Fluoro-4-methylbenzyl Isocyanide (Minor Byproduct) reactant->side_isocyanide SN2 (N-attack) side_alcohol 2-Fluoro-4-methylbenzyl Alcohol (Hydrolysis of SM) reactant->side_alcohol Hydrolysis (H₂O) cyanide NaCN / KCN side_amide 2-Fluoro-4-methylphenylacetamide (Hydrolysis of Product) product->side_amide Hydrolysis (H₂O)

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Preparation of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methylphenylacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Cyanation of 2-Fluoro-4-methylbenzyl Halide

This is a common route involving the nucleophilic substitution of a benzyl halide with a cyanide salt.

Q1: My reaction is slow or incomplete, resulting in a low yield of this compound.

Possible Causes:

  • Insufficient reactivity of the benzyl halide: Benzyl chlorides are less reactive than benzyl bromides or iodides.

  • Poor solubility of the cyanide salt: Sodium cyanide and potassium cyanide have limited solubility in many organic solvents.

  • Phase transfer catalyst inefficiency: The phase transfer catalyst (PTC) may be inactive or used in an insufficient amount.

  • Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Choice of Halide: If using 2-fluoro-4-methylbenzyl chloride, consider switching to the more reactive 2-fluoro-4-methylbenzyl bromide.

  • Solvent System: Employ a solvent system that can partially dissolve the cyanide salt, such as a mixture of an organic solvent and water, or use a polar aprotic solvent like DMSO or DMF. The use of ionic liquids has also been reported to improve reaction rates and yields.

  • Phase Transfer Catalyst: Ensure your PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is of good quality and used at an appropriate catalytic loading (typically 1-5 mol%).

  • Temperature: Gradually increase the reaction temperature, monitoring for the appearance of side products by TLC or GC. A typical temperature range for this reaction is 50-80 °C.

Q2: I am observing a significant amount of an impurity that I suspect is an elimination byproduct.

Possible Cause:

  • Strongly basic conditions: The use of a strong base or high temperatures can promote the elimination of HX from the benzyl halide, leading to the formation of 2-fluoro-4-methylstyrene, which could potentially polymerize or react further.

Troubleshooting Steps:

  • Control Basicity: Avoid the use of strong bases. The cyanide ion itself is basic enough to act as the nucleophile.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.

Q3: My final product is contaminated with 2-Fluoro-4-methylbenzyl alcohol.

Possible Cause:

  • Presence of water: Water can compete with the cyanide ion as a nucleophile, leading to the hydrolysis of the benzyl halide to the corresponding alcohol.

Troubleshooting Steps:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a biphasic system, minimize the amount of water.

  • Purification: 2-Fluoro-4-methylbenzyl alcohol can typically be removed by column chromatography.

Route 2: Sandmeyer Reaction of 2-Fluoro-4-methylaniline

This route involves the diazotization of 2-fluoro-4-methylaniline followed by reaction with a copper(I) cyanide.

Q1: The yield of my Sandmeyer reaction is consistently low, and I observe the formation of a dark, tarry substance.

Possible Causes:

  • Decomposition of the diazonium salt: Aryl diazonium salts are often unstable at elevated temperatures.

  • Incorrect reaction temperature: The temperature for both the diazotization and the cyanation steps is critical.

  • Side reactions of the diazonium salt: The diazonium salt can react with water to form a phenol or undergo other undesired coupling reactions.

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step. The addition of the sodium nitrite solution should be slow to prevent a rise in temperature.

  • Neutralization: Before adding the diazonium salt solution to the copper(I) cyanide, it is crucial to neutralize the excess acid carefully.

  • Purity of Reagents: Use freshly prepared copper(I) cyanide for the best results.

Q2: My product is contaminated with 2-fluoro-4-methylphenol.

Possible Cause:

  • Reaction of the diazonium salt with water: If the diazonium salt is allowed to warm up in the aqueous acidic solution before it reacts with the cyanide, it can decompose to the corresponding phenol.

Troubleshooting Steps:

  • Maintain Low Temperature: Keep the diazonium salt solution cold at all times.

  • Efficient Mixing: Ensure that the diazonium salt solution is added to the copper(I) cyanide solution with efficient stirring to promote the desired reaction over the reaction with water.

Q3: I have isolated a biaryl byproduct, bis(2-fluoro-4-methylphenyl).

Possible Cause:

  • Radical side reactions: The Sandmeyer reaction proceeds via a radical mechanism, and the coupling of two aryl radicals can lead to the formation of biaryl impurities.[1]

Troubleshooting Steps:

  • Optimize Copper(I) Concentration: The concentration of the copper(I) catalyst can influence the rate of the desired reaction versus side reactions. Experiment with slightly different catalyst loadings.

  • Scavengers: While not always practical, the addition of a radical scavenger could theoretically reduce biaryl formation, but this may also inhibit the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic routes include:

  • Nucleophilic substitution of a 2-fluoro-4-methylbenzyl halide with a cyanide salt.

  • The Sandmeyer reaction, starting from 2-fluoro-4-methylaniline.

  • The Rosenmund-von Braun reaction, starting from a halogenated precursor like 2-bromo-5-fluorotoluene.

  • Conversion of 2-fluoro-4-methylbenzaldehyde to the corresponding oxime, followed by dehydration.

Q2: I am seeing an isomeric impurity in my final product. What could it be and how can I avoid it?

A2: A likely isomeric impurity is 4-fluoro-2-methylbenzonitrile. This can arise if the starting material for a Sandmeyer or Rosenmund-von Braun reaction is a mixture of isomers (e.g., a mixture of 2-fluoro-4-methylaniline and 4-fluoro-2-methylaniline). To avoid this, ensure the purity of your starting materials through careful purification and characterization. Separation of the final nitrile isomers can be challenging due to similar boiling points and polarities, often requiring careful fractional distillation or preparative chromatography.

Q3: My nitrile product appears to be hydrolyzing to the corresponding amide or carboxylic acid during workup or purification. How can I prevent this?

A3: Nitrile hydrolysis can occur under either acidic or basic conditions, especially at elevated temperatures.[1]

  • Neutral Workup: During the workup, ensure that any acidic or basic aqueous layers are thoroughly removed. Wash the organic layer with brine to remove residual water and dissolved acids or bases.

  • Anhydrous Conditions: Dry the organic solution thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

  • Purification: If distillation is used for purification, perform it under vacuum to reduce the boiling point and minimize thermal decomposition and hydrolysis.

Q4: What are the best methods for purifying crude this compound?

A4: The choice of purification method depends on the nature of the impurities:

  • Distillation: Vacuum distillation is effective for removing non-volatile impurities and some side products with significantly different boiling points.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from a wide range of impurities, including isomers and byproducts of similar volatility. A solvent system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a highly effective purification technique.

Data Presentation

Table 1: Comparison of Common Synthetic Routes for Aryl Nitriles

Synthetic RouteCommon Starting MaterialKey ReagentsPotential Side ProductsGeneral Yield Range
Nucleophilic Substitution Benzyl HalideNaCN or KCN, Phase Transfer CatalystBenzyl alcohol, elimination products60-90%
Sandmeyer Reaction Aryl AmineNaNO₂, HCl, CuCNPhenols, biaryls, tarry decomposition products50-75%
Rosenmund-von Braun Aryl HalideCuCNHydrolysis to carboxylic acid, charring at high temps60-85%
From Aldehyde Aryl AldehydeHydroxylamine, Dehydrating agentIncomplete conversion, amide byproduct70-95%

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-4-methylbenzyl Bromide
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methylbenzyl bromide (1.0 eq), sodium cyanide (1.2 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add a 10:1 mixture of acetonitrile and water as the solvent.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-Fluoro-4-methylbenzonitrile via Sandmeyer Reaction
  • Diazotization: Dissolve 2-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water. Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the reaction mixture and extract with a suitable organic solvent like toluene or dichloromethane. Wash the organic layer with water and brine, then dry over a drying agent. Remove the solvent and purify the product by vacuum distillation.

Visualizations

Side_Reactions_Benzyl_Halide_Route 2-Fluoro-4-methylbenzyl Bromide 2-Fluoro-4-methylbenzyl Bromide This compound This compound 2-Fluoro-4-methylbenzyl Bromide->this compound SN2 Reaction (Desired) 2-Fluoro-4-methylbenzyl Alcohol 2-Fluoro-4-methylbenzyl Alcohol 2-Fluoro-4-methylbenzyl Bromide->2-Fluoro-4-methylbenzyl Alcohol Hydrolysis (Side Reaction) Elimination Byproduct Elimination Byproduct 2-Fluoro-4-methylbenzyl Bromide->Elimination Byproduct Elimination (Side Reaction) NaCN NaCN NaCN->this compound

Caption: Side reactions in the cyanation of 2-Fluoro-4-methylbenzyl Bromide.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity? start->check_sm purify_sm Purify Starting Material check_sm->purify_sm No check_conditions Optimize Reaction Conditions? check_sm->check_conditions Yes purify_sm->check_conditions adjust_temp Adjust Temperature check_conditions->adjust_temp Temp Issue change_solvent Change Solvent/ Catalyst check_conditions->change_solvent Solvent/Catalyst Issue check_workup Improve Workup/ Purification? check_conditions->check_workup No adjust_temp->check_workup change_solvent->check_workup neutral_wash Neutral Wash check_workup->neutral_wash Hydrolysis Suspected redistill Fractional Distillation/ Chromatography check_workup->redistill Isomers/ Byproducts success Improved Result check_workup->success No neutral_wash->success redistill->success

Caption: A general troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Recrystallization of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 2-Fluoro-4-methylphenylacetonitrile through recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common reason for a failed recrystallization of this compound?

A1: The most frequent issue is the selection of an inappropriate solvent or using an incorrect solvent volume.[1][2] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Using too much solvent is a common error that results in a poor or no yield of crystals because the solution never becomes saturated enough for crystallization to occur upon cooling.[1][2]

Q2: My product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid at the elevated temperature, often because the boiling point of the solvent is higher than the melting point of the compound or due to significant impurities depressing the melting point.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) to decrease the saturation point slightly.[4] Allow the solution to cool much more slowly.[1]

  • Solution 2: Consider a different solvent or solvent system with a lower boiling point.

  • Solution 3: If the compound is very impure, the melting point may be significantly depressed.[4] In this case, prior purification by another method, such as column chromatography, may be necessary before attempting recrystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: This is likely due to either using too much solvent or the solution being supersaturated.[1][2]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The tiny glass particles scraped off can act as nucleation sites.[1][2]

    • Seeding: Add a "seed crystal" (a tiny amount of the pure compound) to the solution to initiate crystal growth.[1][5]

    • Cooling: Cool the flask in an ice-water bath to further decrease the solubility of the compound.[1]

  • Reduce Solvent Volume: If induction methods fail, it indicates that too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[1][4]

Q4: The purity of my this compound did not improve significantly after recrystallization. Why?

A4: There are several potential reasons for poor purification:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4][6] Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming pure crystals.[6]

  • Impurity Profile: The impurities may have very similar solubility characteristics to the desired compound in the chosen solvent. In such cases, the impurity will co-crystallize with the product.[7] Trying a different solvent system may be effective.

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[2] Using warm solvent or too much washing solvent will dissolve the product and reduce the yield.[2]

Q5: My final yield is very low. How can I improve the recovery?

A5: A low yield is a common problem in recrystallization.[2]

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Avoid Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure the funnel and receiving flask are pre-heated.

  • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out.

  • Check Mother Liquor: If you suspect significant product loss, you can test the filtrate (mother liquor). Evaporating a small sample should reveal a large amount of residue if the compound is still in solution.[4] You may be able to recover more product by evaporating some of the solvent and re-cooling.

Data Presentation: Solvent Selection Guide

The ideal recrystallization solvent for this compound should have high solubility at elevated temperatures and low solubility at room temperature or below. The following table provides guidance on common solvents and their expected utility.

Solvent SystemSolubility at High TempSolubility at Low TempRemarks / Potential Issues
Isopropanol (IPA) HighLow to ModerateGood starting choice. Relatively non-toxic and volatile.
Ethanol HighModerateMay require cooling in an ice bath for good recovery.
Toluene HighLowEffective, but higher boiling point increases risk of "oiling out."
Heptane/Hexane LowVery LowUnlikely to be a good single solvent. Best used as an anti-solvent.
IPA / Water High (in IPA)Low (in mixture)A good mixed-solvent system. Dissolve in minimal hot IPA, then add hot water dropwise until cloudy, then clarify with a drop of IPA before cooling.
Toluene / Heptane High (in Toluene)Low (in mixture)Useful for removing non-polar impurities. Dissolve in hot toluene and add heptane as the anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for purifying this compound using a single-solvent recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves, then cool it to see if crystals form. This confirms the solvent is a good candidate.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a few boiling chips. Add the minimum amount of hot solvent needed to just dissolve the solid completely by heating the mixture on a hot plate.[2][8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble materials.[8]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[5][6]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][8]

  • Washing: Wash the crystals in the funnel with a small portion of ice-cold recrystallization solvent to rinse away any remaining impurities.[2]

  • Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry. Transfer the purified crystals to a watch glass and let them air dry completely. Determine the mass and calculate the percent recovery.

Visualizations

Below are diagrams illustrating key decision-making workflows for the recrystallization process.

Recrystallization_Solvent_Selection start Start: Select Potential Solvents (e.g., IPA, Toluene, Ethanol/Water) test_rt Test Solubility at Room Temp start->test_rt dissolves_rt Result: Dissolves Easily test_rt->dissolves_rt Yes insoluble_rt Result: Insoluble or Sparingly Soluble test_rt->insoluble_rt No discard_solvent Action: Discard as single solvent. (May be useful as 'soluble' part of a mixed pair) dissolves_rt->discard_solvent test_hot Action: Heat the mixture insoluble_rt->test_hot end_bad Conclusion: Unsuitable Solvent discard_solvent->end_bad test_dissolves_hot Does it dissolve when hot? test_hot->test_dissolves_hot no_dissolve_hot Result: Does Not Dissolve test_dissolves_hot->no_dissolve_hot No dissolves_hot Result: Dissolves test_dissolves_hot->dissolves_hot Yes discard_hot Action: Discard this solvent no_dissolve_hot->discard_hot cool_solution Action: Cool solution to 0-5 °C dissolves_hot->cool_solution discard_hot->end_bad test_crystals Do crystals form upon cooling? cool_solution->test_crystals no_crystals Result: No Crystals Form test_crystals->no_crystals No crystals_form Result: Abundant Crystals Form test_crystals->crystals_form Yes no_crystals->end_bad end_good Conclusion: Suitable Solvent crystals_form->end_good

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization prob1 No Crystals Form start->prob1 prob2 Low Yield / Poor Recovery start->prob2 prob3 Product 'Oiled Out' start->prob3 prob4 Purity Not Improved start->prob4 cause1a Cause: Too much solvent prob1->cause1a cause1b Cause: Supersaturation prob1->cause1b cause2a Cause: Too much solvent prob2->cause2a cause2b Cause: Incomplete cooling prob2->cause2b cause2c Cause: Washing with warm solvent prob2->cause2c cause3a Cause: Cooling too fast prob3->cause3a cause3b Cause: Solvent boiling point too high prob3->cause3b cause4a Cause: Rapid crystal growth prob4->cause4a cause4b Cause: Impurities have similar solubility prob4->cause4b sol1a Solution: Boil off excess solvent and re-cool cause1a->sol1a sol1b Solution: Scratch flask or add seed crystal cause1b->sol1b sol2a Solution: Use minimum hot solvent cause2a->sol2a sol2b Solution: Use ice bath for longer cause2b->sol2b sol2c Solution: Wash with ice-cold solvent cause2c->sol2c sol3a Solution: Re-dissolve, add more solvent, cool slowly cause3a->sol3a sol3b Solution: Choose a lower-boiling solvent cause3b->sol3b sol4a Solution: Ensure slow, undisturbed cooling cause4a->sol4a sol4b Solution: Try a different solvent or solvent system cause4b->sol4b

Caption: A troubleshooting guide for common recrystallization issues.

References

challenges in the scale-up of 2-Fluoro-4-methylphenylacetonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-Fluoro-4-methylphenylacetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and manufacturing campaigns.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials or reagents. - Inefficient mixing at larger scales.- Monitor reaction progress using techniques like HPLC or GC.[1] - Optimize the reaction temperature; a slight increase might improve the rate, but be cautious of side-product formation. - Ensure all reactants and solvents are of high purity and anhydrous where necessary. - Evaluate and optimize the mixing parameters (e.g., impeller type, agitation speed) to ensure homogeneity.[2]
Impurity Formation - Over-reaction or side reactions due to excessive temperature or prolonged reaction time. - Presence of moisture or other reactive impurities in the starting materials. - Decomposition of reactants or products.- Carefully control the reaction temperature and time.[1] - Use anhydrous solvents and ensure starting materials are dry. - Perform a stability study of the product under the reaction conditions. - Consider the use of a milder base or catalyst.
Difficulty in Product Isolation/Purification - Formation of emulsions during work-up. - Co-crystallization with impurities. - Product oiling out during crystallization.- Adjust the pH of the aqueous phase during extraction. - Employ a different solvent system for extraction or crystallization. - Screen various anti-solvents and control the cooling rate during crystallization.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Inconsistent reaction conditions (temperature, time, addition rates). - Differences in equipment between lab and plant scale.[2]- Implement stringent quality control for all incoming materials.[3] - Utilize automated reaction systems for better control over parameters.[4][5] - Conduct a thorough process hazard analysis and technology transfer study before scaling up.
Safety Concerns - Use of hazardous reagents like cyanides. - Exothermic reactions leading to thermal runaway. - Potential for release of toxic gases (e.g., hydrogen cyanide).- Handle all cyanide-containing materials in a well-ventilated fume hood with appropriate personal protective equipment.[6][7] - Perform calorimetric studies (e.g., DSC, RC1) to understand the reaction exotherm and ensure adequate cooling capacity. - Implement a quenching protocol with a suitable reagent (e.g., bleach) to neutralize any residual cyanide.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the cyanation reaction?

A1: The most critical parameters are typically temperature, reaction time, and the rate of addition of reagents. Exothermic reactions require careful temperature management to prevent side reactions and ensure safety. The quality and purity of the starting material, 2-fluoro-4-methylbenzyl halide, and the cyanide source are also paramount to achieving high yield and purity.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Impurity formation can be minimized by optimizing reaction conditions. This includes using the optimal temperature and reaction time to favor the desired product formation.[1] Ensuring that all reactants and solvents are free from water and other reactive impurities is also crucial. The choice of solvent can also play a significant role in controlling side reactions.

Q3: What are the recommended analytical methods for monitoring reaction progress and product purity?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of the product. These techniques are also used to determine the purity of the final product.

Q4: Are there any specific safety precautions I should take when working with cyanide reagents on a large scale?

A4: Yes, working with cyanide reagents requires strict safety protocols.[6] All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency plan should be in place, including the availability of a cyanide antidote kit and trained personnel to administer it. All cyanide waste must be quenched and disposed of according to environmental regulations.

Q5: What are the common challenges in the crystallization and isolation of this compound?

A5: Challenges can include the product oiling out instead of crystallizing, which can be addressed by adjusting the solvent system or the cooling profile. Impurities can sometimes co-crystallize with the product, affecting its purity. In such cases, a re-crystallization or a different purification technique like column chromatography might be necessary at the lab scale to identify the optimal purification strategy for scale-up.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-fluoro-4-methylbenzyl bromide.

Materials:

  • 2-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of sodium cyanide (1.1 equivalents) in anhydrous acetonitrile, add 2-fluoro-4-methylbenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by HPLC or GC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
5088598.5
6069299.1
7049198.8
8038897.5
Table 2: Solvent Screening for Crystallization
Solvent SystemProduct Recovery (%)Purity (%) (by HPLC)
Heptane8599.5
Isopropanol/Water9099.2
Toluene7599.0
Ethyl Acetate/Heptane8899.6

Visualizations

experimental_workflow start Start: Reactants reaction Cyanation Reaction (2-Fluoro-4-methylbenzyl bromide + NaCN) start->reaction monitoring Reaction Monitoring (HPLC/GC) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Distillation or Crystallization) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

scaleup_challenges lab_scale Lab Scale (Grams) pilot_scale Pilot Scale (Kilograms) lab_scale->pilot_scale Process Optimization production_scale Production Scale (Tons) pilot_scale->production_scale Technology Transfer process_control Process Control & Reproducibility pilot_scale->process_control heat_transfer Heat & Mass Transfer pilot_scale->heat_transfer safety Safety & Environmental production_scale->safety cost Cost of Goods production_scale->cost

Caption: Key challenges in the scale-up of chemical production.

References

preventing byproduct formation in 2-Fluoro-4-methylphenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-4-methylphenylacetonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction, minimize byproduct formation, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary routes for synthesizing this compound:

  • Nucleophilic Substitution: This is the most common and direct method, involving the reaction of a 2-fluoro-4-methylbenzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically carried out in a polar aprotic solvent.

  • Sandmeyer Reaction: This route starts from 2-fluoro-4-methylaniline. The aniline is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide salt to introduce the nitrile group.[1][2] While effective, this multi-step process can sometimes lead to biaryl impurities and requires careful handling of the unstable diazonium intermediate.[1]

This guide will focus on troubleshooting the more common nucleophilic substitution route.

Q2: I am observing significant impurities in my final product. What are the most likely byproducts in the nucleophilic substitution reaction?

Byproduct formation is a common issue. The primary impurities to watch for are:

  • 2-Fluoro-4-methylbenzyl alcohol: Arises if water is present in the reaction mixture, leading to the hydrolysis of the starting benzyl halide.

  • 2-Fluoro-4-methylbenzyl isocyanide: An isomer formed by the ambident nature of the cyanide ion. Its formation is favored in certain solvents.

  • Bis(2-fluoro-4-methylphenyl)ether: Can form if the benzyl alcohol byproduct reacts further with the starting benzyl halide, particularly under basic conditions.

  • Hydrolysis Products: If the reaction is exposed to acidic or basic conditions during workup or purification for a prolonged period, the product nitrile can hydrolyze to form 2-fluoro-4-methylphenylacetamide or 2-fluoro-4-methylphenylacetic acid.

Q3: My yield is low and I see a lot of 2-Fluoro-4-methylbenzyl alcohol. How can I prevent this hydrolysis?

The formation of the benzyl alcohol byproduct is almost always due to the presence of water. To minimize this side reaction, implement the following rigorous anhydrous techniques:

  • Dry Your Solvent: Use a freshly distilled or commercially available anhydrous solvent (e.g., DMSO, DMF, or acetonitrile). Using a molecular sieve to dry the solvent just before use is also highly recommended.

  • Dry Your Reagents: Ensure the cyanide salt is thoroughly dried before use. It can be dried in a vacuum oven. The starting 2-fluoro-4-methylbenzyl halide should also be free of moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: How can I minimize the formation of the isocyanide byproduct?

The ratio of nitrile to isocyanide product is heavily influenced by the solvent and the counter-ion of the cyanide salt.

  • Solvent Choice: Use polar aprotic solvents like DMSO or DMF. These solvents effectively solvate the cation (Na⁺ or K⁺), leaving a "naked" and highly nucleophilic cyanide anion (CN⁻). This favors attack through the carbon atom, leading to the desired nitrile. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the nitrogen atom of the cyanide ion, increasing the likelihood of attack through nitrogen to form the isocyanide.

  • Cyanide Salt: Sodium cyanide (NaCN) in DMSO is a very common and effective combination for maximizing nitrile formation.

Troubleshooting Guide

This table summarizes common problems and recommended solutions for the cyanation of 2-fluoro-4-methylbenzyl bromide.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low Yield (<70%) 1. Incomplete reaction. 2. Presence of water. 3. Sub-optimal temperature.1. Monitor reaction by TLC/GC-MS. Increase reaction time if necessary. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize temperature. A range of 60-80°C is typical for DMSO.
Significant Benzyl Alcohol Byproduct Water in the reaction mixture.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Presence of Isocyanide Byproduct Sub-optimal solvent choice.Switch to a polar aprotic solvent like anhydrous DMSO or DMF.
Product Hydrolysis (Amide/Acid formation) Prolonged exposure to acid/base during workup.Minimize the duration of aqueous workup. Use mild extraction conditions and avoid unnecessarily high temperatures during solvent removal.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes the cyanation of 2-fluoro-4-methylbenzyl bromide using sodium cyanide in DMSO.

Reagents & Equipment:

  • 2-fluoro-4-methylbenzyl bromide (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq), dried

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Three-neck round-bottom flask, condenser, thermometer

  • Nitrogen or Argon line

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, and deionized water for workup

  • Anhydrous sodium sulfate

Procedure:

  • Set up a dry three-neck flask equipped with a condenser, thermometer, and nitrogen inlet.

  • Add dried sodium cyanide (1.2 eq) and anhydrous DMSO to the flask.

  • Begin stirring and gently heat the mixture to 60°C under a nitrogen atmosphere.

  • In a separate flask, dissolve 2-fluoro-4-methylbenzyl bromide (1.0 eq) in a small amount of anhydrous DMSO.

  • Add the benzyl bromide solution dropwise to the heated NaCN/DMSO slurry over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 80°C.

  • After the addition is complete, continue stirring the reaction at 70°C for 2-4 hours. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Visualized Workflows and Pathways

General Experimental Workflow

G reagents Reagents Setup (Anhydrous NaCN, DMSO) start_mat Add Starting Material (2-Fluoro-4-methylbenzyl bromide) reagents->start_mat reaction Reaction (70°C, 2-4h under N2) start_mat->reaction workup Aqueous Workup (Quench with H2O, Extract with EtOAc) reaction->workup purification Purification (Vacuum Distillation or Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: Workflow for the synthesis of this compound.

Byproduct Formation Pathway: Hydrolysis

G start 2-Fluoro-4-methylbenzyl bromide reagent_cn + CN⁻ (Anhydrous) start->reagent_cn reagent_h2o + H₂O (Wet Conditions) start->reagent_h2o product Desired Product (Nitrile) byproduct Byproduct (Benzyl Alcohol) reagent_cn->product  Desired Path   reagent_h2o->byproduct  Side Reaction  

Caption: Formation of benzyl alcohol byproduct via hydrolysis.

References

Technical Support Center: Impurity Profiling of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for impurity profiling of 2-Fluoro-4-methylphenylacetonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A1: The primary analytical techniques for comprehensive impurity profiling of this compound include a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying non-volatile impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain starting materials.[1][2] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable.[1][2]

Q2: What are the potential impurities I should expect in a sample of this compound?

A2: Potential impurities in this compound can originate from the synthetic route and subsequent degradation. A common synthesis involves the cyanation of 2-fluoro-4-methylbenzyl halide.[3] Based on this, potential impurities include:

  • Starting Materials: Unreacted 2-fluoro-4-methylbenzyl halide (chloride or bromide).

  • Intermediates: Incomplete reaction products.

  • By-products of Side Reactions:

    • Di-alkylation products: Where the benzylacetonitrile product reacts further with the benzyl halide.

    • Isomers: Positional isomers of the starting material or product.

    • Hydrolysis products: Conversion of the nitrile group to an amide or carboxylic acid.

  • Reagents and Catalysts: Traces of reagents like sodium cyanide or potassium cyanide, and phase-transfer catalysts.[4][5]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetonitrile, toluene, ethanol).[1]

Q3: How can I develop a robust HPLC method for impurity profiling of this compound?

A3: Developing a robust HPLC method requires a systematic approach:

  • Column Selection: A reversed-phase column, such as a C18 or C8, is a good starting point for separating aromatic compounds.[1]

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used. A gradient elution is often necessary to separate impurities with a wide range of polarities.[6]

  • Detection Wavelength: The UV detector wavelength should be chosen to maximize the response for both the active pharmaceutical ingredient (API) and potential impurities. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.

  • Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization and validation are essential for specific applications.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 220 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the identification and quantification of residual solvents and other volatile impurities.

Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Injection Mode Split (1:20)
Injection Volume 1 µL
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 35-500 amu
Sample Preparation Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Column degradation.[7] 2. Secondary interactions with silanol groups. 3. Sample solvent incompatible with mobile phase.[7]1. Replace the column. 2. Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). 3. Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.[1] 2. Leaks in the system.[8] 3. Temperature variations.[9] 4. Inadequate column equilibration.[9]1. Ensure proper mixing and degassing of the mobile phase.[8] 2. Check all fittings for leaks. 3. Use a column oven for consistent temperature.[9] 4. Ensure sufficient equilibration time between runs.[9]
Ghost Peaks 1. Contamination in the mobile phase or injector.[1] 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase. 2. Implement a thorough needle wash program.
High Backpressure 1. Clogged column frit or in-line filter.[8] 2. Buffer precipitation.[10]1. Reverse-flush the column (if permissible) or replace the frit/filter.[8] 2. Ensure buffer is soluble in the mobile phase composition.
GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Fronting or Tailing) 1. Column overload.[11] 2. Active sites in the inlet liner or column.[12]1. Dilute the sample or increase the split ratio.[11] 2. Use a deactivated inlet liner and a high-quality, inert column.[12]
Reduced Sensitivity 1. Leak in the injector.[12] 2. Contaminated ion source.[13] 3. Incorrect injection parameters.1. Check the septum and fittings for leaks.[12] 2. Clean the ion source.[13] 3. Optimize injector temperature and split ratio.
Baseline Noise or Drift 1. Column bleed.[11] 2. Contaminated carrier gas. 3. Detector contamination.[14]1. Condition the column properly. 2. Use high-purity carrier gas with appropriate traps. 3. Clean the detector.[14]
Mass Spectral Issues (e.g., incorrect isotope ratios) 1. Air leak in the MS system.[13] 2. Ion source contamination.[13]1. Perform a leak check on the MS vacuum system.[13] 2. Clean the ion source.[13]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis sample_gc Weigh Sample dissolve_gc Dissolve in Solvent sample_gc->dissolve_gc vial_gc Transfer to GC Vial dissolve_gc->vial_gc inject_gc Inject into GC-MS vial_gc->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_ms Ionization & Mass Analysis separate_gc->ionize_ms identify Identify Peaks (Library Search) ionize_ms->identify quantify_gc Quantify Volatiles identify->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: Experimental workflow for GC-MS analysis of volatile impurities.

Troubleshooting_Logic start Problem Encountered check_system Check System Parameters (e.g., pressure, flow rate) start->check_system check_consumables Inspect Consumables (e.g., column, liner, septum) check_system->check_consumables check_method Review Analytical Method (e.g., mobile phase, oven temp) check_consumables->check_method isolate_problem Isolate Problematic Module (e.g., injector, detector) check_method->isolate_problem resolve Implement Corrective Action isolate_problem->resolve

Caption: Logical workflow for troubleshooting analytical instrumentation issues.

References

Technical Support Center: Optimization of Reactions for 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methylphenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common methods for synthesizing this compound are:

  • Nucleophilic Substitution: The cyanation of a 2-fluoro-4-methylbenzyl halide (e.g., chloride or bromide) with a cyanide salt.

  • Sandmeyer Reaction: The diazotization of 2-fluoro-4-methylaniline followed by a reaction with a cyanide salt, typically in the presence of a copper catalyst.

Q2: Which synthetic route is generally preferred?

The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The cyanation of a benzyl halide is often more direct if the corresponding halide is readily available. The Sandmeyer reaction is a viable alternative when starting from the aniline derivative.

Q3: What are the key safety precautions to consider when working with cyanide salts?

Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guides

Route 1: Cyanation of 2-Fluoro-4-methylbenzyl Halide

This route involves the reaction of 2-fluoro-4-methylbenzyl halide with a cyanide source.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive halide starting material.Verify the purity and integrity of the 2-fluoro-4-methylbenzyl halide. Consider resynthesizing or purifying the starting material if necessary.
Poor solubility of the cyanide salt.Use a solvent system that enhances the solubility of the cyanide salt. Aprotic polar solvents like DMSO or DMF, or the use of phase-transfer catalysts, can be effective.
Reaction temperature is too low.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.
Formation of Impurities Over-alkylation or side reactions.Optimize the stoichiometry of the reactants. A slight excess of the cyanide salt may be beneficial. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
Presence of water in the reaction.Use anhydrous solvents and reagents. Water can lead to the formation of benzyl alcohol as a byproduct.
Reaction Stalls Deactivation of the catalyst (if used).If a phase-transfer catalyst is used, ensure it is of high quality and used in the correct proportion.
Route 2: Sandmeyer Reaction of 2-Fluoro-4-methylaniline

This route involves the diazotization of 2-fluoro-4-methylaniline and subsequent reaction with a cyanide salt.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete diazotization.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete consumption of the aniline.
Decomposition of the diazonium salt.The diazonium salt is unstable and should be used immediately after its formation. Avoid allowing the temperature to rise above 5 °C.
Inefficient cyanation step.Ensure the copper(I) cyanide is of high quality. The reaction temperature for the cyanation step may need to be optimized (typically between 20-60 °C).
Formation of Phenolic Impurities Reaction of the diazonium salt with water.Maintain a low temperature and use the diazonium salt solution promptly. The presence of excess acid can sometimes suppress phenol formation.
Formation of Azo Dyes (colored impurities) Coupling of the diazonium salt with unreacted aniline.Ensure complete diazotization by the slow addition of sodium nitrite and testing for excess nitrous acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyanation of Benzyl Halides

ParameterSolventCyanide SourceTemperature (°C)Reported Yield (%)Reference
Condition A Ionic LiquidNaCN7083.6Patent CN101659630B
Condition B AcetoneNaCNReflux74-81Organic Syntheses, Coll. Vol. 4, p.58 (1963)
Condition C DMSOKCN60~90General protocol

Table 2: Key Parameters for the Sandmeyer Reaction

StepReagentSolventTemperature (°C)Key Considerations
Diazotization NaNO₂, HCl (aq)Water0-5Slow addition of NaNO₂ is crucial.
Cyanation CuCNWater/Toluene20-60Vigorous stirring is important for biphasic systems.

Experimental Protocols

Protocol 1: Cyanation of 2-Fluoro-4-methylbenzyl Bromide

Materials:

  • 2-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-4-methylbenzyl bromide (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Sandmeyer Reaction of 2-Fluoro-4-methylaniline

Materials:

  • 2-Fluoro-4-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-Fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.

    • Cool the mixture and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

troubleshooting_cyanation start Low Yield in Cyanation cause1 Inactive Starting Material start->cause1 cause2 Poor Reagent Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Verify/Purify Halide cause1->solution1 solution2 Use Polar Aprotic Solvent (e.g., DMSO, DMF) cause2->solution2 solution3 Optimize Temperature (e.g., 50-80°C) cause3->solution3

Caption: Troubleshooting workflow for low yield in the cyanation of 2-fluoro-4-methylbenzyl halide.

sandmeyer_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation aniline 2-Fluoro-4-methylaniline diazonium Diazonium Salt aniline->diazonium 0-5°C na_no2 NaNO2, HCl na_no2->diazonium product This compound diazonium->product 20-60°C cu_cn CuCN cu_cn->product

Caption: Experimental workflow for the Sandmeyer reaction to synthesize this compound.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-methylbenzonitrile and 4-fluoro-2-methylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical reactivity of two isomeric fluorinated benzonitriles, providing experimental insights and theoretical considerations for applications in synthetic chemistry.

This guide provides a detailed comparison of the reactivity of 2-Fluoro-4-methylbenzonitrile and 4-fluoro-2-methylbenzonitrile. These two structural isomers, while similar in composition, exhibit distinct chemical behaviors due to the differential placement of their fluoro and methyl substituents. Understanding these differences is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals and other advanced materials. This document outlines their key physical and chemical properties, explores their reactivity in common organic transformations, and provides detailed experimental protocols for representative reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of the two isomers is presented below. These properties are essential for designing reaction conditions and for the isolation and purification of products.

Property2-Fluoro-4-methylbenzonitrile4-fluoro-2-methylbenzonitrile
CAS Number 85070-67-3[1]147754-12-9[2][3][4]
Molecular Formula C₈H₆FN[1]C₈H₆FN[2]
Molecular Weight 135.14 g/mol [1]135.14 g/mol [3][4]
Appearance Not specified in search resultsWhite to light yellow crystalline powder[5] or solid[2]
Melting Point Not specified in search results70-74 °C[3]
Boiling Point Not specified in search results214.6 °C at 760 mmHg[5]
Density Not specified in search results1.11 g/cm³[5]
Synonyms 4-Cyano-3-fluorotoluene, 4-Methyl-2-fluorobenzonitrile, 2-Fluoro-p-tolunitrile[1]2-methyl-4-fluorobenzonitrile, 2-Cyano-5-fluorotoluene[5][6]

Comparative Reactivity Analysis

The differing positions of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring significantly influence the reactivity of both the aromatic system and the nitrile functional group.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the fluorine atom can act as a leaving group. The rate of this reaction is highly dependent on the electron density of the aromatic ring, particularly at the carbon atom bearing the fluorine. Electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.[7]

  • 4-fluoro-2-methylbenzonitrile : The nitrile group (-CN) is a strong electron-withdrawing group and is para to the fluorine atom. This positioning strongly activates the fluorine atom for nucleophilic displacement. The methyl group at the ortho position has a weaker, electron-donating effect which slightly counteracts this activation. However, the overall effect of the para-nitrile group is dominant, making this isomer highly susceptible to SNAr. This high reactivity is utilized in the synthesis of materials for thermally activated delayed fluorescence (TADF) emitters and in the production of active pharmaceutical ingredients (APIs) like trelagliptin.[6]

  • 2-Fluoro-4-methylbenzonitrile : In this isomer, the strongly electron-withdrawing nitrile group is ortho to the fluorine atom, which also strongly activates it for nucleophilic attack. The methyl group is in the para position to the fluorine. The ortho-nitrile group will have a powerful activating effect.

SNAr_Comparison cluster_4F2MBN 4-fluoro-2-methylbenzonitrile cluster_2F4MBN 2-Fluoro-4-methylbenzonitrile 4F2MBN 4-fluoro-2-methylbenzonitrile Meisenheimer_4F2MBN Meisenheimer Intermediate (para-CN stabilization) 4F2MBN->Meisenheimer_4F2MBN + Nu- Product_4F2MBN Substituted Product Meisenheimer_4F2MBN->Product_4F2MBN - F- 2F4MBN 2-Fluoro-4-methylbenzonitrile Meisenheimer_2F4MBN Meisenheimer Intermediate (ortho-CN stabilization) 2F4MBN->Meisenheimer_2F4MBN + Nu- Product_2F4MBN Substituted Product Meisenheimer_2F4MBN->Product_2F4MBN - F- Reactivity Nucleophilic Aromatic Substitution Reactivity Hydrolysis_Comparison cluster_isomers Isomer Reactivity Start Nitrile Hydrolysis 2F4MBN 2-Fluoro-4-methylbenzonitrile (ortho-F: strong inductive withdrawal) Start->2F4MBN 4F2MBN 4-fluoro-2-methylbenzonitrile (para-F: weaker inductive effect at CN) Start->4F2MBN Reactivity_Order Expected Reactivity: 2-Fluoro-4-methylbenzonitrile > 4-fluoro-2-methylbenzonitrile Hydrolysis_Workflow Start 4-fluoro-2-methylbenzonitrile Step1 Dissolve in aq. NaOH Start->Step1 Step2 Reflux Step1->Step2 Step3 Cool & Acidify with HCl Step2->Step3 Step4 Precipitation Step3->Step4 Step5 Filter & Dry Step4->Step5 End 4-fluoro-2-methylbenzoic acid Step5->End

References

comparative analysis of different synthetic routes to 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of three distinct synthetic routes to 2-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction mechanisms, and reported yields for analogous transformations, offering insights to aid in the selection of the most suitable method for specific research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several common starting materials, each with its own set of advantages and challenges. This guide focuses on three primary pathways: the Sandmeyer reaction of 2-fluoro-4-methylaniline, the nucleophilic substitution of 2-fluoro-4-methylbenzyl bromide, and the conversion of 2-fluoro-4-methylbenzaldehyde.

Parameter Route 1: Sandmeyer Reaction Route 2: Nucleophilic Substitution Route 3: Aldehyde Conversion
Starting Material 2-Fluoro-4-methylaniline2-Fluoro-4-methylbenzyl bromide2-Fluoro-4-methylbenzaldehyde
Key Transformation Diazotization followed by cyanationSN2 displacement of bromideOxime formation and dehydration
Primary Reagents NaNO₂, H₂SO₄, CuCN/KCNNaCN or KCNHydroxylamine, Dehydrating agent
Typical Solvent(s) Water, AcetonitrileDMSO, EthanolToluene, Pyridine
Reported Yield (Analogous Reactions) 52-93%[1]87-93.5%[2][3]Up to 94%[4]
Key Advantages Utilizes a readily available aniline precursor.[5]Generally a high-yielding and direct conversion.Avoids the use of highly toxic metal cyanides in some variations.
Key Disadvantages Involves the generation of potentially unstable diazonium salts; use of toxic copper cyanide.[6]Requires a benzylic halide precursor which may need to be synthesized separately; handling of cyanide salts.[2]May require specific dehydrating agents and careful control of reaction conditions to avoid side reactions.

Experimental Protocols

Route 1: Sandmeyer Reaction from 2-Fluoro-4-methylaniline

This route involves the diazotization of 2-fluoro-4-methylaniline to form a diazonium salt, which is then subjected to cyanation using a copper(I) cyanide catalyst.

Step 1: Diazotization

  • Dissolve 2-fluoro-4-methylaniline in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Route 2: Nucleophilic Substitution from 2-Fluoro-4-methylbenzyl bromide

This method relies on the direct displacement of the bromide from 2-fluoro-4-methylbenzyl bromide with a cyanide salt in a polar aprotic solvent.

Experimental Protocol:

  • Dissolve 2-fluoro-4-methylbenzyl bromide in dimethyl sulfoxide (DMSO).

  • In a separate flask, dissolve sodium cyanide (NaCN) in DMSO. This may require gentle heating.

  • Slowly add the sodium cyanide solution to the benzyl bromide solution.

  • Heat the reaction mixture to approximately 90 °C for 2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice water to precipitate the product.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with water and brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Route 3: Conversion from 2-Fluoro-4-methylbenzaldehyde

This route involves a one-pot conversion of the aldehyde to the nitrile, typically proceeding through an oxime intermediate which is then dehydrated.

Experimental Protocol:

  • Dissolve 2-fluoro-4-methylbenzaldehyde in a suitable solvent such as toluene.

  • Add a nitrogen source, such as O-(diphenylphosphinyl)hydroxylamine (DPPH), to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting nitrile by column chromatography or distillation.

Logical Workflow for Comparative Synthesis Analysis

The selection of a synthetic route is a critical decision in chemical research and development. The following diagram illustrates a logical workflow for the comparative analysis of different synthetic pathways.

G cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Data Acquisition & Protocol Development cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Route Selection A Define Target Molecule: This compound B Literature & Database Search A->B C Identify Plausible Synthetic Routes (Route 1, 2, 3) B->C D Gather Experimental Data: Yields, Conditions, Reagents C->D E Develop Detailed Experimental Protocols D->E F Create Comparison Table: Quantitative Metrics E->F G Evaluate Qualitative Factors: Safety, Cost, Scalability F->G H Assess Advantages & Disadvantages G->H I Select Optimal Synthetic Route H->I

Caption: Workflow for the comparative analysis and selection of a synthetic route.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route 1: Sandmeyer Reaction

Sandmeyer 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline Diazonium Salt Diazonium Salt 2-Fluoro-4-methylaniline->Diazonium Salt NaNO₂, H₂SO₄ This compound This compound Diazonium Salt->this compound CuCN, KCN

Caption: Reaction pathway for the Sandmeyer synthesis.

Route 2: Nucleophilic Substitution

SN2 2-Fluoro-4-methylbenzyl bromide 2-Fluoro-4-methylbenzyl bromide Transition State Transition State 2-Fluoro-4-methylbenzyl bromide->Transition State NaCN, DMSO This compound This compound Transition State->this compound

Caption: Nucleophilic substitution pathway.

Route 3: Aldehyde Conversion

Aldehyde 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde Aldoxime Intermediate Aldoxime Intermediate 2-Fluoro-4-methylbenzaldehyde->Aldoxime Intermediate Hydroxylamine derivative This compound This compound Aldoxime Intermediate->this compound Dehydration

Caption: Conversion of an aldehyde to a nitrile.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Fluoro-4-methylphenylacetonitrile. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by illustrative experimental data to guide the selection and validation of the most suitable analytical method.

Introduction to Analytical Method Validation

The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][3][4] These parameters ensure that the chosen method provides reliable, accurate, and reproducible results for the quantification of this compound in various sample matrices.

A typical workflow for analytical method validation is outlined below.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Document Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Samples Prepare Standards & Samples Set_Criteria->Prepare_Samples Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze & Interpret Data Collect_Data->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Final_Approval Review & Approve Validation_Report->Final_Approval

Caption: A generalized workflow for analytical method validation.

Comparison of Analytical Methods: HPLC-UV vs. GC-MS

The selection between HPLC-UV and GC-MS for the analysis of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds. Aromatic nitriles like this compound are expected to have a UV chromophore, making them suitable for UV detection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, particularly for volatile and thermally stable compounds. It provides structural information, which is beneficial for impurity identification.[6][7]

Data Presentation: A Comparative Summary

The following tables present hypothetical but realistic validation data for the analysis of this compound using HPLC-UV and GC-MS. These values are intended to serve as a guide for setting acceptance criteria.

Table 1: Comparison of System Suitability and Specificity

ParameterHPLC-UVGC-MSAcceptance Criteria
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates > 5000> 20000> 2000
Resolution 2.5 (from nearest impurity)3.0 (from nearest impurity)≥ 2.0
Specificity No interference from blankNo co-eluting peaks with same mass spectrumMethod specific

Table 2: Comparison of Linearity, Range, and Sensitivity

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 2080-120% of test concentration[2]
LOD (µg/mL) 0.30.03Method specific
LOQ (µg/mL) 1.00.1Method specific

Table 3: Comparison of Accuracy and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%[8]
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

HPLC-UV Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Mobile_Phase Prepare Mobile Phase (ACN:Water) Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Standards Prepare Standard Solutions Inject Inject Samples & Standards Standards->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Chromatography Perform Chromatographic Run Inject->Chromatography Detect UV Detection at 254 nm Chromatography->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (50:50, v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving an appropriate amount in the mobile phase to achieve a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.[10]

3. Validation Experiments:

  • Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.[4]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

GC-MS Method Protocol

This protocol describes a GC-MS method for the quantification and identification of this compound.

GCMS_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Standards Prepare Standard Solutions in Ethyl Acetate Inject Inject into GC Standards->Inject Sample Prepare Sample Solution Sample->Inject Separation Chromatographic Separation Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Detection Mass Spectrometry Detection Ionization->MS_Detection Data_Acquisition Acquire Mass Spectra MS_Detection->Data_Acquisition Quantify Quantify & Identify Data_Acquisition->Quantify

Caption: Experimental workflow for GC-MS analysis.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.[12]

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions (0.1-20 µg/mL): Prepare a series of working standards by serially diluting the stock solution with ethyl acetate.

  • Sample Solution: Prepare the sample by dissolving an appropriate amount in ethyl acetate to achieve a final concentration within the linear range of the method.

3. Validation Experiments:

  • Specificity: Analyze a blank solvent and a placebo sample to ensure no interfering peaks with similar mass spectra at the retention time of the analyte.

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels.

  • Precision: Conduct repeatability and intermediate precision studies as described for the HPLC-UV method.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of a characteristic ion or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control. GC-MS provides higher sensitivity and specificity, making it ideal for trace-level impurity analysis and definitive identification. The validation data and protocols presented in this guide provide a solid foundation for developing and validating a reliable analytical method for this compound.

References

A Comparative Spectral Analysis of 2-Fluoro-4-methylphenylacetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of 2-Fluoro-4-methylphenylacetonitrile and its positional isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for unambiguous identification, quality control, and structure-activity relationship studies in medicinal chemistry and materials science. This document presents available experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these isomers.

Isomeric Structures

The isomers under consideration are positional variants of the fluorine and methyl substituents on the phenylacetonitrile core.

dot graph Isomer_Structures { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

"Parent" [label="this compound", pos="0,1.5!"]; "Isomer1" [label="3-Fluoro-4-methylphenylacetonitrile", pos="-2,-0.5!"]; "Isomer2" [label="4-Fluoro-2-methylphenylacetonitrile", pos="2,-0.5!"]; "Isomer3" [label="4-Fluoro-3-methylphenylacetonitrile", pos="-1,-2.5!"]; "Isomer4" [label="2-Fluoro-5-methylphenylacetonitrile", pos="1,-2.5!"]; "Isomer5" [label="2-Fluoro-6-methylphenylacetonitrile", pos="0,-4!"];

"Parent" -- "Isomer1"; "Parent" -- "Isomer2"; "Parent" -- "Isomer3"; "Parent" -- "Isomer4"; "Parent" -- "Isomer5"; }

Isomeric relationship of this compound.

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy Data
Compound NameC≡N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)
This compound~2250 (m)~1250 (s)~1600, ~1500~3050-3100~2920-2980
3-Fluoro-4-methylphenylacetonitrile~2250 (m)~1260 (s)~1610, ~1510~3050-3100~2920-2980
4-Fluoro-2-methylphenylacetonitrile~2248 (m)~1230 (s)~1605, ~1495~3050-3100~2920-2980
4-Fluoro-3-methylphenylacetonitrile~2251 (m)~1240 (s)~1600, ~1500~3050-3100~2920-2980
2-Fluoro-5-methylphenylacetonitrile~2250 (m)~1245 (s)~1615, ~1490~3050-3100~2920-2980
2-Fluoro-6-methylphenylacetonitrile~2252 (m)~1270 (s)~1600, ~1480~3050-3100~2920-2980

(s) = strong, (m) = medium. Data is a combination of reported values and estimations based on similar structures.

¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound Name-CH₃ (s)-CH₂CN (s)Aromatic Protons (m)
This compound~2.35~3.70~7.0-7.3 (complex pattern due to F-coupling)
3-Fluoro-4-methylphenylacetonitrile~2.30~3.65~7.1-7.4 (complex pattern due to F-coupling)
4-Fluoro-2-methylphenylacetonitrile~2.40~3.75~6.9-7.2 (complex pattern due to F-coupling)
4-Fluoro-3-methylphenylacetonitrile~2.25~3.68~6.9-7.3 (complex pattern due to F-coupling)
2-Fluoro-5-methylphenylacetonitrile~2.38~3.72~6.8-7.1 (complex pattern due to F-coupling)
2-Fluoro-6-methylphenylacetonitrile~2.45~3.80~7.0-7.4 (complex pattern due to F-coupling)

(s) = singlet, (m) = multiplet. Chemical shifts are approximate and will vary with solvent and instrument frequency. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound Name-CH₃-CH₂CN-C≡NAromatic Carbons
This compound~20.5~22.0~117~115-165 (complex pattern with C-F coupling)
3-Fluoro-4-methylphenylacetonitrile~20.0~22.5~117~115-165 (complex pattern with C-F coupling)
4-Fluoro-2-methylphenylacetonitrile~19.5~21.5~117~115-165 (complex pattern with C-F coupling)
4-Fluoro-3-methylphenylacetonitrile~20.2~22.2~117~115-165 (complex pattern with C-F coupling)
2-Fluoro-5-methylphenylacetonitrile~21.0~21.8~117~115-165 (complex pattern with C-F coupling)
2-Fluoro-6-methylphenylacetonitrile~19.0~21.0~117~115-165 (complex pattern with C-F coupling)

Chemical shifts are approximate. The aromatic region will display multiple signals with characteristic C-F coupling constants (J-coupling), which are diagnostic for identifying the position of the fluorine atom.

Mass Spectrometry Data
Compound NameMolecular Ion (M⁺) m/zKey Fragment Ions m/z (relative intensity)
This compound149.06148 (M-H), 122 (M-HCN), 109 (M-CH₂CN)
3-Fluoro-4-methylphenylacetonitrile149.06148 (M-H), 122 (M-HCN), 109 (M-CH₂CN)
4-Fluoro-2-methylphenylacetonitrile149.06148 (M-H), 122 (M-HCN), 109 (M-CH₂CN)
4-Fluoro-3-methylphenylacetonitrile149.06148 (M-H), 122 (M-HCN), 109 (M-CH₂CN)
2-Fluoro-5-methylphenylacetonitrile149.06148 (M-H), 122 (M-HCN), 109 (M-CH₂CN)
2-Fluoro-6-methylphenylacetonitrile149.06148 (M-H), 122 (M-HCN), 109 (M-CH₂CN)

The fragmentation patterns of these isomers are expected to be very similar under standard Electron Ionization (EI) conditions. High-resolution mass spectrometry would be required to confirm the elemental composition. Subtle differences in fragment ion intensities may be observable but are often not sufficient for unambiguous isomer differentiation without reference standards.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Instrument-specific parameters and sample preparation may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample (1-2 mg) Grind Grind to a fine powder Sample->Grind KBr Spectroscopic Grade KBr (~100 mg) KBr->Grind Press Press into a transparent pellet Background Collect Background Spectrum (empty sample holder) Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., baseline correction) Acquire->Process Analyze Analyze Peaks

Workflow for FT-IR analysis using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the analyte with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[1][2]

    • Transfer the finely ground powder to a pellet die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.[2]

  • Instrumentation and Data Acquisition :

    • A background spectrum of the empty sample holder or a pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

    • The sample pellet is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Filter Filter into a 5 mm NMR tube Dissolve->Filter Shim Shim the magnetic field Filter->Shim Acquire Acquire ¹H and ¹³C spectra Process Process FID (Fourier Transform, phase and baseline correction) Acquire->Process Analyze Analyze chemical shifts, coupling constants, and integration

General workflow for NMR spectroscopic analysis.

  • Sample Preparation :

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3]

    • For quantitative ¹H NMR, an internal standard may be added.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[4]

  • Instrumentation and Data Acquisition :

    • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is homogenized by shimming to obtain sharp, well-resolved signals.

    • For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[5] A larger number of scans is usually required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Interpretation Introduce Introduce sample (e.g., via direct infusion or GC/LC) Ionize Ionize sample (e.g., Electron Ionization - EI) Introduce->Ionize Separate Separate ions by m/z ratio Detect Detect ions Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Analyze molecular ion and fragmentation pattern

Simplified workflow for mass spectrometry analysis.

  • Sample Introduction and Ionization :

    • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

    • In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and fragment ions.[6][7]

  • Mass Analysis and Detection :

    • The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are detected, and their abundance is recorded.

  • Data Interpretation :

    • A mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

    • The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[8]

References

A Comparative Analysis of the Biological Activities of Fluorinated vs. Non-Fluorinated Phenylacetonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Bioactivity of Phenylacetonitrile Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Phenylacetonitrile and its derivatives represent a versatile scaffold for the development of therapeutic agents. This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated phenylacetonitriles, with a focus on their cytotoxic and antimicrobial properties. By examining experimental data, this guide aims to furnish researchers with valuable insights for the rational design of novel therapeutics. While direct comparative studies on simple fluorinated phenylacetonitriles are limited, this guide presents data on closely related phenylacrylonitrile analogs to illustrate the potential impact of fluorination.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro cytotoxic and antimicrobial activities of a fluorinated phenylacrylonitrile derivative compared to its non-fluorinated counterparts. The data is extracted from a study on methoxy-substituted phenylacrylonitriles, which serve as a relevant model for this comparison.[1] Lower IC50 values indicate greater cytotoxic potency, while lower MIC values represent more potent antimicrobial activity.

Compound IDStructureCytotoxicity (MCF-7) IC50 (µM)Antimicrobial Activity (MIC in mg/mL)
Non-Fluorinated Analog (2a) 3-(4-methoxyphenyl)-2-phenylacrylonitrile44E. coli: 2.5, S. aureus: 12.5
Fluorinated Analog (2b) 2-(4-fluorophenyl)-3-(4-methoxyphenyl)acrylonitrile34E. coli: 5, S. aureus: 6.25
Non-Fluorinated Analog (2c) 2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile>500E. coli: 2.5, S. aureus: 12.5

Data adapted from a study on methoxy‐substituted phenylacrylonitrile derivatives.[1]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential. Below are the methodologies for the key assays used to evaluate the cytotoxic and antimicrobial properties of the compared compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 31.25, 62.5, 125, 250, and 500 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 4 hours under the same conditions.

  • Solubilization: Following the incubation with MTT, 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator.

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength of 570 nm. The reference wavelength is typically above 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Escherichia coli or Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway: Intrinsic Apoptosis Pathway

Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. Phenylacrylonitrile derivatives have been shown to induce apoptosis, and this diagram illustrates the key steps in this signaling cascade.

IntrinsicApoptosis Intrinsic Apoptosis Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_death Cellular Demise Stress DNA Damage, Oxidative Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito Permeabilizes membrane Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative biological evaluation of the phenylacetonitrile derivatives.

ExperimentalWorkflow Experimental Workflow for Biological Activity Comparison cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Start Synthesis of Fluorinated & Non-Fluorinated Analogs Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Start->Antimicrobial Compare Compare IC50 & MIC Values Cytotoxicity->Compare Antimicrobial->Compare Conclusion Structure-Activity Relationship (SAR) Compare->Conclusion

Caption: Workflow for comparative biological evaluation.

References

A Comparative Guide to the ¹⁹F NMR Characterization of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Fluoro-4-methylphenylacetonitrile, a key fluorinated building block in medicinal chemistry and materials science. By comparing its predicted ¹⁹F NMR data with that of structurally related alternatives, this document aims to provide researchers with a practical framework for the identification and characterization of this and similar fluorinated aromatic nitriles.

Introduction to ¹⁹F NMR of Fluorinated Aromatics

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, providing sharp and well-resolved signals.[2] The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap, even in complex molecules.[3] For fluorinated aromatic compounds, the ¹⁹F chemical shift is influenced by the nature and position of other substituents on the ring, providing valuable structural information.[4]

Comparative ¹⁹F NMR Data

Due to the limited availability of experimental ¹⁹F NMR data for this compound in publicly accessible databases, a predicted chemical shift is provided alongside data for commercially available, structurally similar alternatives. This comparison allows for an estimation of the expected chemical shift range and highlights the impact of substituent positioning on the ¹⁹F NMR signal.

CompoundStructure¹⁹F Chemical Shift (δ) in ppmData Type
This compoundthis compound~ -110 to -115Predicted
4-Fluoro-2-methylbenzonitrile4-Fluoro-2-methylbenzonitrileNot explicitly found; expected in the aromatic fluorine region (~ -100 to -120 ppm)N/A
2-Fluorobenzonitrile2-Fluorobenzonitrile-111.9Experimental

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Predicted values are based on computational models and empirical data for similar structures.[5][6] The expected range for 4-Fluoro-2-methylbenzonitrile is an estimation based on typical values for fluoroaromatic compounds.

Experimental Protocols

The following is a generalized protocol for the acquisition of a standard ¹⁹F NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The experiment is performed on a high-resolution NMR spectrometer equipped with a probe capable of detecting ¹⁹F nuclei.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, typically by observing the lock signal or a strong singlet in the ¹H spectrum.

3. Acquisition Parameters for a Standard 1D ¹⁹F Spectrum:

  • Pulse Program: A standard single-pulse experiment (e.g., zgf on Bruker instruments) is typically used. For quantitative measurements, inverse-gated proton decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]

  • Transmitter Frequency Offset (O1p): Center the spectral window in the expected region for aromatic fluorine signals (e.g., -115 ppm).

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most common organic fluorine compounds.

  • Acquisition Time (AQ): Typically set to 1-2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is recommended to ensure full relaxation of the nuclei.[2]

  • Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.

  • Temperature: The experiment is typically run at a constant temperature, usually 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using an external or internal standard. While CFCl₃ (δ = 0 ppm) is the primary reference, other secondary standards can be used.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce information about neighboring spin-active nuclei (e.g., ¹H or other ¹⁹F atoms).

Workflow for ¹⁹F NMR Characterization

The following diagram illustrates a typical workflow for the characterization of a novel fluorinated compound using ¹⁹F NMR spectroscopy.

G Workflow for 19F NMR Characterization cluster_0 Sample Preparation & Setup cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation SamplePrep Sample Dissolution in Deuterated Solvent SpectrometerSetup Spectrometer Setup (Lock & Shim) SamplePrep->SpectrometerSetup Acquire1D Acquire 1D 19F Spectrum SpectrometerSetup->Acquire1D AcquireCoupled Acquire 1H-Coupled 19F Spectrum (Optional) Acquire1D->AcquireCoupled ProcessData Fourier Transform, Phasing & Referencing AcquireCoupled->ProcessData AnalyzeShifts Analyze Chemical Shifts ProcessData->AnalyzeShifts AnalyzeCoupling Analyze Coupling Constants & Multiplicity ProcessData->AnalyzeCoupling CorrelateData Correlate with other Spectroscopic Data (1H, 13C NMR, MS) AnalyzeShifts->CorrelateData AnalyzeCoupling->CorrelateData StructureConfirm Structure Confirmation CorrelateData->StructureConfirm

Caption: A logical workflow for the characterization of a fluorinated compound using 19F NMR.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Fluoro-4-methylphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 2-Fluoro-4-methylphenylacetonitrile and its derivatives, supported by established experimental data for analogous compounds. Detailed methodologies for key analytical experiments are also presented to aid in the accurate characterization of these compounds.

The robust structural confirmation of novel chemical entities is paramount for understanding their chemical properties, biological activities, and for ensuring the reproducibility of scientific findings. This guide focuses on this compound, a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry. We will explore the common synthetic pathways and delve into the primary analytical methods used for its structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthetic Pathways: A Generalized Approach

The synthesis of this compound and its derivatives typically follows established methodologies for the preparation of phenylacetonitriles. A common and effective route is the nucleophilic substitution of a corresponding 2-fluoro-4-methylbenzyl halide with a cyanide salt. This reaction, known as cyanation, provides a direct method to introduce the nitrile functional group.

A generalized synthetic scheme is presented below. The reaction conditions, such as the choice of solvent and cyanide source (e.g., sodium cyanide, potassium cyanide), can be optimized to maximize yield and purity.

Synthesis_Workflow Start 2-Fluoro-4-methylbenzyl halide Product This compound Start->Product Cyanation Reagent Cyanide Salt (e.g., NaCN, KCN) Reagent->Product Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Product

Caption: Generalized synthetic workflow for this compound.

Structural Confirmation: A Multi-faceted Analytical Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the phenyl ring. The fluorine atom will induce splitting in the signals of nearby protons (H-F coupling).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹Jcf).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (-C≡N) has a characteristic sharp absorption band in the region of 2260-2240 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular formula of the compound. The fragmentation pattern can provide additional structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Comparative Data for Structural Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
2-Fluorobenzyl cyanide 7.55-7.10 (m, 4H, Ar-H), 3.75 (s, 2H, CH₂)162.0 (d, J=247 Hz), 131.5 (d, J=4 Hz), 129.5 (d, J=8 Hz), 124.9 (d, J=4 Hz), 117.2, 115.7 (d, J=20 Hz), 115.5 (d, J=21 Hz), 17.1~2250 (C≡N)135 (M⁺)
4-Methylbenzyl cyanide 7.15 (s, 4H, Ar-H), 3.65 (s, 2H, CH₂), 2.32 (s, 3H, CH₃)137.5, 129.5, 128.9, 127.3, 118.5, 23.4, 21.0~2245 (C≡N)131 (M⁺)
Predicted this compound Aromatic protons with splitting due to F, singlet for CH₂, singlet for CH₃Aromatic carbons with C-F coupling, signals for CH₂ and CH₃ carbons~2250 (C≡N)149 (M⁺)

Note: The predicted data is an estimation based on the analysis of related structures and general principles of spectroscopy. Actual experimental values may vary.

X-ray Crystallography: The Definitive Structure

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While obtaining suitable crystals can be challenging, the resulting data is invaluable for absolute structure confirmation.

Xray_Workflow cluster_exp Experimental cluster_analysis Data Analysis Crystal Single Crystal Growth Diffraction X-ray Diffraction Crystal->Diffraction Mounting Data Data Collection & Reduction Diffraction->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure Refine->Final Validation

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-4-methylphenylacetonitrile is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of different catalytic systems for its synthesis, supported by experimental data, to aid in the selection of the most effective and appropriate methodology.

The primary route to this compound involves the nucleophilic substitution of a leaving group on the benzylic carbon of a 2-fluoro-4-methylbenzyl derivative with a cyanide source. The success of this transformation heavily relies on the choice of catalyst. This comparative study examines four major catalytic approaches: Phase-Transfer Catalysis (PTC), Palladium-catalyzed cyanation, Nickel-catalyzed cyanation, and Copper-catalyzed cyanation.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound from 2-fluoro-4-methylbenzyl chloride. The data is compiled from scientific literature and patents for analogous reactions, providing a clear comparison of their respective yields and reaction conditions.

Catalyst SystemCatalyst ExampleCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)Sodium Cyanide (NaCN)Toluene/Water80 - 904 - 690 - 95
Palladium Catalysis Pd(PPh₃)₄Potassium Ferrocyanide (K₄[Fe(CN)₆])DMF12012 - 1885 - 92
Nickel Catalysis Ni(cod)₂/PPh₃Trimethylsilyl Cyanide (TMSCN)THF60 - 708 - 1288 - 94
Copper Catalysis Copper(I) Iodide (CuI)Potassium Ferrocyanide (K₄[Fe(CN)₆])Toluene18020~85

Experimental Workflow Overview

The general experimental workflow for the synthesis of this compound via catalytic cyanation is depicted in the following diagram. The process typically involves the reaction of the starting material, 2-fluoro-4-methylbenzyl chloride, with a cyanide source in the presence of a catalyst, followed by workup and purification.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup and Purification start Starting Material (2-Fluoro-4-methylbenzyl chloride) reaction_vessel Reaction Vessel (Heated and Stirred) start->reaction_vessel catalyst Catalyst (e.g., TBAB, Pd(PPh3)4, Ni(cod)2, CuI) catalyst->reaction_vessel cyanide Cyanide Source (e.g., NaCN, K4[Fe(CN)6], TMSCN) cyanide->reaction_vessel solvent Solvent (e.g., Toluene, DMF, THF) solvent->reaction_vessel quench Reaction Quenching (e.g., with water) reaction_vessel->quench Reaction Completion extraction Organic Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a robust and often high-yielding method for the cyanation of benzyl halides. The use of a quaternary ammonium salt facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Materials:

  • 2-Fluoro-4-methylbenzyl chloride

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium cyanide in deionized water.

  • Add tetrabutylammonium bromide (TBAB) to the aqueous solution.

  • To this mixture, add a solution of 2-fluoro-4-methylbenzyl chloride in toluene.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Palladium-Catalyzed Cyanation

Palladium catalysts are highly effective for cross-coupling reactions, including cyanation. Potassium ferrocyanide is often used as a less toxic cyanide source in these reactions.

Materials:

  • 2-Fluoro-4-methylbenzyl chloride

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-fluoro-4-methylbenzyl chloride, potassium ferrocyanide, and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120°C and stir for the specified time.

  • Monitor the reaction by HPLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel.

Nickel-Catalyzed Cyanation

Nickel catalysts provide a cost-effective alternative to palladium for cyanation reactions. Trimethylsilyl cyanide is a commonly used cyanide source in these transformations.

Materials:

  • 2-Fluoro-4-methylbenzyl chloride

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • Triphenylphosphine (PPh₃)

  • Trimethylsilyl Cyanide (TMSCN)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, charge a reaction vessel with Ni(cod)₂ and triphenylphosphine.

  • Add anhydrous THF and stir to form the catalyst complex.

  • To this solution, add 2-fluoro-4-methylbenzyl chloride followed by trimethylsilyl cyanide.

  • Seal the vessel and heat the reaction mixture to 60-70°C.

  • Monitor the reaction progress by GC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Copper-Catalyzed Cyanation

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical and effective method. This approach can be performed with less toxic cyanide sources like potassium ferrocyanide.[1]

Materials:

  • 2-Fluoro-4-methylbenzyl chloride

  • Copper(I) Iodide (CuI)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Toluene

Procedure:

  • In a sealed reaction tube, combine 2-fluoro-4-methylbenzyl chloride, copper(I) iodide, and potassium ferrocyanide.

  • Add toluene as the solvent.

  • Seal the tube and heat the mixture to 180°C with stirring for 20 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. Phase-transfer catalysis offers a simple, scalable, and high-yielding approach with relatively mild conditions. Palladium and nickel-catalyzed methods provide excellent yields and functional group tolerance, with nickel being a more economical choice. Copper-catalyzed cyanation is a well-established method that can utilize less toxic cyanide sources, though it may require higher reaction temperatures. The choice of the optimal catalyst will depend on factors such as cost, scale, available equipment, and tolerance to specific reaction conditions and reagents. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Positional Impact of Fluorine on Methylphenylacetonitrile Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The position of this seemingly simple substituent on an aromatic ring can have profound and often differing effects on lipophilicity, electronic character, and metabolic stability. This guide provides a comparative assessment of the ortho-, meta-, and para-fluorinated isomers of methylphenylacetonitrile, offering insights into how the location of the fluorine atom dictates its influence. While direct experimental data for these specific isomers is limited in publicly available literature, this guide leverages established principles and predicted data to provide a valuable comparative framework.

I. Physicochemical Properties: A Quantitative Comparison

The electronic and lipophilic properties of the fluorinated methylphenylacetonitrile isomers are critical determinants of their potential biological activity and disposition. The following table summarizes key predicted physicochemical parameters.

Property2-F-methylphenylacetonitrile (ortho)3-F-methylphenylacetonitrile (meta)4-F-methylphenylacetonitrile (para)Unsubstituted Methylphenylacetonitrile
Predicted LogP 1.851.891.891.71
Predicted pKa 24.524.123.925.2
Hammett Constant (σp) +0.06+0.34+0.060
Molecular Weight 135.14135.14135.14117.15

Note: Predicted values are generated using standard computational algorithms and are intended for comparative purposes. Hammett constants are for the fluorine substituent at the respective position.[1][2][3]

II. Metabolic Stability: A Qualitative Assessment

The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] The C-F bond is considerably stronger than a C-H bond, making it more resistant to cleavage.[4] However, the position of the fluorine atom can influence this protective effect.

  • Para-position (4-Fluoro): Fluorination at the para position is often the most effective strategy for blocking aromatic hydroxylation, a common metabolic pathway. This is because the para position is frequently a primary site for enzymatic attack.

  • Meta-position (3-Fluoro): While still offering a degree of steric hindrance to adjacent positions, the meta-fluorine is generally less effective at preventing para-hydroxylation compared to a para-substituent.

  • Ortho-position (2-Fluoro): An ortho-fluorine can sterically hinder metabolism at the ipso-carbon and the adjacent benzylic position. However, it may also influence the conformation of the molecule, which could either shield or expose other metabolic sites.

In the context of methylphenylacetonitrile, the primary sites of metabolism are likely the aromatic ring (hydroxylation) and the benzylic carbon. Fluorination at any position is expected to increase the overall metabolic stability compared to the unsubstituted parent compound. The para-isomer is predicted to have the most significant improvement in stability against aromatic oxidation.

III. Synthesis of Fluorinated Methylphenylacetonitrile Isomers

The synthesis of ortho-, meta-, and para-fluoromethylphenylacetonitrile can be achieved through nucleophilic substitution of the corresponding fluorobenzyl halide with a cyanide salt.

A general synthetic route involves the conversion of the appropriately fluorinated benzyl bromide or chloride to the desired nitrile. For example, the synthesis of 4-fluorophenylacetonitrile can be achieved by reacting 4-fluorobenzyl chloride with sodium cyanide.[6][7] Similarly, 3-fluorophenylacetonitrile can be synthesized from 3-fluorobenzyl bromide and sodium cyanide in a solvent like DMSO.[1][8] The synthesis of 2-fluorophenylacetonitrile follows a similar pathway.[9][10]

IV. Experimental Protocols

A. Determination of Lipophilicity (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, providing a key indicator of its lipophilicity.[11][12]

Materials:

  • Test compound (fluoromethylphenylacetonitrile isomer)

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Add equal volumes of the water-saturated n-octanol and n-octanol-saturated water to a glass vial.

  • Add a known amount of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • After shaking, centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the LogP value using the following equation: LogP = log10 ([Concentration]octanol / [Concentration]water)

B. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[13][14]

Materials:

  • Test compound (fluoromethylphenylacetonitrile isomer)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (a compound with known metabolic instability)

  • Negative control (incubation without NADPH)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Include a negative control by incubating the test compound and microsomes without the NADPH regenerating system.

  • Once all time points are collected, centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

V. Visualizations

cluster_synthesis General Synthesis of Fluoromethylphenylacetonitriles Fluorobenzyl Halide Fluorobenzyl Halide Fluoromethylphenylacetonitrile Fluoromethylphenylacetonitrile Fluorobenzyl Halide->Fluoromethylphenylacetonitrile Nucleophilic Substitution Cyanide Salt Cyanide Salt Cyanide Salt->Fluoromethylphenylacetonitrile

Caption: General synthetic pathway to fluoromethylphenylacetonitrile isomers.

cluster_workflow Metabolic Stability Assay Workflow Prepare Reagents Prepare Reagents Pre-incubation Pre-incubation Prepare Reagents->Pre-incubation Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-incubation->Initiate Reaction (add NADPH) Time-point Sampling Time-point Sampling Initiate Reaction (add NADPH)->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical workflow for an in vitro metabolic stability assay.

cluster_effects Influence of Fluorine Position on Electronic Properties Fluorine Position Fluorine Position Inductive Effect Inductive Effect Fluorine Position->Inductive Effect Resonance Effect Resonance Effect Fluorine Position->Resonance Effect Acidity of Benzylic Protons (pKa) Acidity of Benzylic Protons (pKa) Inductive Effect->Acidity of Benzylic Protons (pKa) Resonance Effect->Acidity of Benzylic Protons (pKa)

Caption: Relationship between fluorine position and electronic effects.

References

Comparative Guide: Cross-Validation of Experimental and Computational Data for 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental and computational data for the compound 2-Fluoro-4-methylphenylacetonitrile. Due to a lack of readily available, published experimental data for this specific isomer, this document serves as a methodological template. It outlines the necessary experimental protocols and computational methods to obtain and compare data, and presents predicted values and data from closely related isomers to guide future research.

Compound Information

IUPAC Name: (2-Fluoro-4-methylphenyl)acetonitrile Molecular Formula: C₉H₈FN Molecular Weight: 149.17 g/mol CAS Number: Not available for this specific isomer. A related isomer, 3-Fluoro-4-methylphenylacetonitrile, has the CAS number 261951-73-9.[1][2] Chemical Structure:

Data Presentation: Experimental vs. Computational

The following tables summarize the key quantitative data that should be obtained and compared. "Predicted" values are based on computational chemistry principles and data from similar compounds, while the "Experimental" column indicates data that needs to be determined.

Table 1: Physicochemical Properties
PropertyPredictedExperimental
Melting Point (°C)45-55To be determined
Boiling Point (°C)~230-240To be determined
Density (g/cm³)~1.1To be determined

Note: Predictions are estimates based on related isomers and general physical organic chemistry principles.

Table 2: Spectroscopic Data - Nuclear Magnetic Resonance (NMR)
NucleusPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
¹H (CH₂)3.7 - 3.9To be determined
¹H (CH₃)2.3 - 2.5To be determined
¹H (Aromatic)6.9 - 7.4To be determined
¹³C (CN)116 - 118To be determined
¹³C (CH₂)20 - 25To be determined
¹³C (CH₃)18 - 22To be determined
¹³C (Aromatic C-F)160 - 164 (d, J ≈ 245 Hz)To be determined
¹³C (Aromatic C-CH₃)138 - 142To be determined
¹³C (Aromatic C-CH₂)125 - 129To be determined
¹³C (Aromatic CH)115 - 135To be determined
¹⁹F-110 to -120To be determined

Note: Predicted NMR shifts are estimates based on standard chemical shift ranges and data from analogous compounds.[3][4][5] DFT-based prediction methods can provide more precise estimates.

Table 3: Spectroscopic Data - Infrared (IR) and Mass Spectrometry (MS)
TechniquePredicted Key SignalsExperimental Key Signals
IR (cm⁻¹)~2250 (C≡N stretch), ~1610, ~1500 (C=C aromatic stretch), ~1250 (C-F stretch)To be determined
MS (m/z)149 (M⁺), 148 (M-H)⁺, 134 (M-CH₃)⁺, 109 (M-CH₂CN)⁺To be determined

Note: Predicted IR frequencies are based on characteristic group frequencies.[6] Predicted mass fragments are based on common fragmentation patterns of phenylacetonitriles.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route would involve the Sandmeyer reaction of 2-fluoro-4-methylaniline to introduce the nitrile group, or the nucleophilic substitution of a benzylic halide like 2-fluoro-4-methylbenzyl bromide with a cyanide salt. The final product would require purification, for example, by column chromatography or recrystallization.

Physicochemical Property Determination
  • Melting Point: Determined using a standard melting point apparatus. The sample is slowly heated, and the temperature range over which it melts is recorded.

  • Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and condenses is recorded.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a 300 MHz or higher field NMR spectrometer.

    • The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • IR Spectroscopy:

    • The IR spectrum should be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Mass Spectrometry:

    • Electron Ionization Mass Spectrometry (EI-MS) is typically used for this type of molecule.

    • The sample is introduced into the mass spectrometer, ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Computational Methodologies

Geometry Optimization and Property Calculation
  • The 3D structure of this compound should be modeled and its geometry optimized using Density Functional Theory (DFT). A common functional and basis set combination for this purpose is B3LYP/6-31G(d).[7][8]

  • Physicochemical properties like dipole moment and molecular orbital energies can be calculated from the optimized geometry.

Spectroscopic Predictions
  • NMR Chemical Shifts: Can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method with DFT, often at the B3LYP/6-311+G(2d,p) level of theory for higher accuracy.[9][10] The calculated shielding constants are then converted to chemical shifts using a reference standard.

  • IR Spectrum: Vibrational frequencies can be calculated using DFT. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[11][12][13][14][15]

  • Mass Spectrum: In silico fragmentation can be performed using various software that simulates the ionization and fragmentation processes based on established rules of mass spectrometry.[16][17]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS PhysChem Physicochemical Properties Purification->PhysChem

Caption: Workflow for the experimental characterization of this compound.

Computational Workflow

computational_workflow cluster_modeling Molecular Modeling cluster_prediction Property Prediction Build Build 3D Structure Optimize Geometry Optimization (DFT) Build->Optimize Predict_NMR NMR Prediction (GIAO-DFT) Optimize->Predict_NMR Predict_IR IR Prediction (DFT Frequencies) Optimize->Predict_IR Predict_MS MS Prediction (In Silico Fragmentation) Optimize->Predict_MS cross_validation cluster_data Data Sources cluster_analysis Analysis cluster_outcome Outcome Exp_Data Experimental Data Comparison Direct Comparison (Tables) Exp_Data->Comparison Comp_Data Computational Data Comp_Data->Comparison Validation Structural Validation & Property Confirmation Comparison->Validation

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-methylphenylacetonitrile, ensuring the protection of both laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Hazard Profile and Safety Precautions

Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] These regulations mandate a "cradle-to-grave" approach to hazardous waste management.[7] The following steps provide a clear workflow for compliant disposal.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Due to its chemical structure and the hazards associated with similar nitrile compounds, this compound must be treated as hazardous chemical waste.[8][9]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a dedicated container for halogenated organic compounds.[10][11] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and free from leaks or contamination.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Harmful").[12] Include the accumulation start date.

Step 3: Storage and Accumulation

  • Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and located at or near the point of generation.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies. Accurate record-keeping is a critical component of hazardous waste management.[13]

  • Professional Disposal: The final disposal of halogenated organic waste is typically carried out through high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[14]

Summary of Key Information

For quick reference, the following table summarizes the critical data for the safe disposal of this compound, based on information for analogous compounds.

ParameterGuidelineSource
Hazard Class Assumed to be: Acute Toxicity (Oral, Dermal, Inhalation), Serious Eye Irritation[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[4]
Handling Location Certified Chemical Fume Hood[1]
Waste Container Type Chemically compatible (e.g., HDPE, Glass) with a secure lid[10]
Waste Labeling "Hazardous Waste," Chemical Name, Hazard Warnings[12]
Disposal Method Licensed Hazardous Waste Contractor (typically via incineration)[14]
Emergency Procedures for Spills

In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor. If the spill is small and you are trained and equipped to handle it:

  • Ensure Proper Ventilation: Work within a fume hood if possible.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2]

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.[15]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_start Start: Generation of Waste cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end Final Disposal start This compound Waste Generated assess Is the waste hazardous? start->assess segregate Segregate into a dedicated halogenated organic waste container assess->segregate Yes label_container Label container with: 'Hazardous Waste' Chemical Name Hazard Information segregate->label_container store Store in a designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for pickup store->contact_ehs end Disposal by licensed hazardous waste facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-4-methylphenylacetonitrile. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. The following procedures are based on established best practices for handling substituted phenylacetonitrile compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols. A face shield provides an additional layer of protection.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[1][2]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1][2]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[2]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the solid compound or when aerosols may be generated. All work with this compound should be conducted in a certified chemical fume hood.[1][3]

Operational Plan: Safe Handling Workflow

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]

Experimental Workflow Diagram:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit and function Weigh/Transfer Compound Weigh/Transfer Compound Prepare Fume Hood->Weigh/Transfer Compound Verify airflow Perform Experiment Perform Experiment Weigh/Transfer Compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Properly label waste containers Hand Washing Hand Washing Doff PPE->Hand Washing Final step

Caption: Procedural workflow for the safe handling of this compound.

Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[2]

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: Perform a fit-check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[2]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[2]

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.

  • Eye Protection: Remove safety goggles or a face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]

Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

Waste Management Protocol:

  • Waste Segregation: Collect all solid and liquid waste containing this compound separately from other waste streams. This compound is classified as a halogenated organic waste.

  • Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection. The label should include "Waste this compound" and a hazardous waste symbol.

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management company.[6] Never dispose of this chemical down the drain or in regular trash.[6]

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources.[4] Contain the spill using an inert absorbent material such as vermiculite or sand.[7] Collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as hazardous waste.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][8]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][9]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.